Product packaging for (SA-8-11''11''1'1'''1'1''')-Tetrakis(2,4-pentanedionato-kappaO2,kappaO4)zirconium(Cat. No.:CAS No. 17501-44-9)

(SA-8-11''11''1'1'''1'1''')-Tetrakis(2,4-pentanedionato-kappaO2,kappaO4)zirconium

Cat. No.: B099660
CAS No.: 17501-44-9
M. Wt: 487.7 g/mol
InChI Key: DFPGFWYWSAYLCW-UHFFFAOYSA-N
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Description

Zirconium acetylacetonate, with the CAS Number 17501-44-9 and molecular formula Zr(C5H7O2)4, is a versatile organozirconium complex valued for its high volatility and stability. This compound serves as a critical precursor in materials science and thin-film deposition. Its primary research value lies in its role as a zirconium source in chemical vapour deposition (CVD) and sol-gel processes for fabricating zirconium dioxide (zirconia) films and nanostructures . The thermal decomposition pathways of zirconium acetylacetonate have been studied using advanced techniques like synchrotron radiation, identifying key volatile intermediates such as Zr(C5H7O2)2(C5H6O2) and Zr(C5H6O2)2 during pyrolysis, which is crucial for optimizing CVD parameters . In electronics, it is employed as a solution-processable charge-trap layer in nonvolatile memory transistors, enabling multi-bit data storage and exhibiting wide memory windows with excellent retention . The mechanism of action is defined by the chelating properties of the acetylacetonate ligands, which bind strongly to the zirconium center, providing stability and moderating hydrolysis rates in solution-based synthesis . This controlled reactivity is essential for producing high-purity materials with defined morphologies. Recent studies have also measured its diffusion coefficients in pressurized liquids and supercritical fluids, information vital for designing and scaling up efficient industrial processes . Available in purities from 99% to 99.999%, it is supplied as a white to off-white powder . Signal Word: Danger. Hazard Statements: H228 Flammable solid; H302 Harmful if swallowed . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O8Zr B099660 (SA-8-11''11''1'1'''1'1''')-Tetrakis(2,4-pentanedionato-kappaO2,kappaO4)zirconium CAS No. 17501-44-9

Properties

CAS No.

17501-44-9

Molecular Formula

C20H28O8Zr

Molecular Weight

487.7 g/mol

IUPAC Name

tetrakis(pentane-2,4-dione);zirconium(4+)

InChI

InChI=1S/4C5H7O2.Zr/c4*1-4(6)3-5(2)7;/h4*3H,1-2H3;/q4*-1;+4

InChI Key

DFPGFWYWSAYLCW-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr]

Other CAS No.

17501-44-9

physical_description

Off-white powder;  [MSDSonline]

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Zirconium Acetylacetonate and Its Derivatives

Synthesis of Zirconium(IV) Acetylacetonate (B107027)

The preparation of Zirconium(IV) acetylacetonate can be achieved through several distinct chemical pathways, ranging from conventional reactions to more advanced, modern routes designed for higher efficiency and purity.

Solvothermal synthesis is a versatile method for producing crystalline materials from solution under controlled temperature and pressure. While often employed to create metal oxides from acetylacetonate precursors, it is also used to synthesize derivatives of the acetylacetonate complex itself. researchgate.net A common approach involves the solvothermal treatment of Zirconium(IV) acetylacetonate (Zr(acac)₄) to produce hydrous complexes. chalcogen.ro

In a representative procedure, Zr(acac)₄ is dissolved in a solvent such as methanol (B129727), and a base like triethylamine (B128534) is added to promote the reaction. The mixture is then heated in a sealed reactor, for instance at 120°C for 8 hours. This process can yield amorphous or crystalline products. The use of stabilizing agents, such as hydrophilic polymers like poly(ethyleneimine) (PEI) or poly(diallyldimethylammonium chloride) (PDDAC), during solvothermal synthesis can help control particle size and morphology, resulting in the formation of complexes like [Zr₂(AcAc)-PEI•nH₂O]₂. chalcogen.roresearchgate.net These stabilized hydrous complexes are themselves valuable as selective precursors for zirconia nanocrystals. researchgate.net The thermal decomposition of the initial acetylacetonate complex during this process typically occurs in stages, with an initial loss of water molecules followed by the complete breakdown of the ligand at temperatures between 150-650°C. chalcogen.ro

The most conventional and widely documented method for synthesizing Zirconium(IV) acetylacetonate is the reaction of a zirconium salt with acetylacetone (B45752) (Hacac). wikipedia.org This typically involves treating zirconium tetrachloride (ZrCl₄) or zirconium oxychloride (ZrOCl₂) with acetylacetone. wikipedia.orgrsc.org The reaction with zirconium oxychloride proceeds as follows:

ZrOCl₂ + 4 Hacac → Zr(acac)₄ + 2 HCl + H₂O wikipedia.org

To drive the reaction to completion, a base is often added to neutralize the liberated acid (HCl). wikipedia.org For instance, the reaction can be carried out in a solvent like benzene (B151609) or chloroform (B151607), with the addition of a base such as triethylamine. rsc.org In some cases, the reaction is performed by refluxing the reactants until the evolution of hydrogen chloride gas ceases. rsc.org Another variation involves a metathesis reaction using an alkali metal acetylacetonate with zirconium tetrachloride. mocvd-precursor-encyclopedia.de The resulting Zirconium(IV) acetylacetonate is a white, crystalline solid that is soluble in many nonpolar organic solvents. wikipedia.org

Table 1: Representative Reaction Conditions for Zirconium Acetylacetonate Synthesis

Zirconium Source Reagents Solvent Key Conditions Product Reference
Zirconium Tetrachloride (ZrCl₄) Acetylacetone Dry Chloroform or Benzene Reflux until HCl evolution stops Zirconium trisacetylacetone chloride or Zirconium tetra-acetylacetone rsc.org
Zirconium Oxychloride (ZrOCl₂) Acetylacetone Not specified Not specified Zirconium(IV) acetylacetonate, Zr(acac)₄ wikipedia.org
Zirconium Tetrachloride (ZrCl₄) Lithium Acetylacetonate (Li(acac)) Amine/Alcohol Mix Metathesis Reaction Zirconium(IV) acetylacetonate, Zr(acac)₄ mocvd-precursor-encyclopedia.de

To overcome some of the limitations of traditional methods, which may involve corrosive byproducts like HCl, advanced synthetic routes have been developed. A notable improvement involves the use of amide synthons, specifically tetrakis(dimethylamido)zirconium, [Zr(NMe₂)₄], as an intermediate. researchgate.net This one-step method is considered a significant advance over routes that employ ZrCl₄. researchgate.net

The reaction involves the direct treatment of tetrakis(dimethylamido)zirconium with acetylacetone. The amino ligands are readily displaced by the acetylacetonate groups, leading to the formation of Zr(acac)₄ and volatile dimethylamine (B145610) as the only byproduct, which is easily removed. This pathway is highly efficient and provides a cleaner route to high-purity Zirconium(IV) acetylacetonate, which is crucial for applications like Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net The reaction mechanism, studied through density functional theory (DFT) for related atomic layer deposition (ALD) processes, involves the precursor adsorbing onto a surface and subsequently eliminating its amino ligands. frontiersin.org

Controllable Synthesis of Zirconia Nanomaterials and Thin Films from Zirconium Acetylacetonate Precursors

Zirconium(IV) acetylacetonate is a highly valued precursor for the synthesis of zirconium dioxide (ZrO₂, or zirconia) nanomaterials and thin films due to its thermal stability and solubility in organic solvents. smolecule.comsigmaaldrich.com Various techniques leverage these properties to fabricate zirconia with controlled crystal structures (phases), sizes, and morphologies.

The sol-gel process is a versatile chemical method for producing zirconia nanostructures. nih.govresearchgate.net In a typical procedure, a sol (a colloidal solution) is prepared by dissolving the Zirconium(IV) acetylacetonate precursor in a solvent like ethanol (B145695). nih.gov The subsequent addition of a hydrolyzing agent, such as an ammoniacal solution, and a gelation agent, like sucrose (B13894), leads to the formation of a gel. nih.gov This gel can then be dried and calcined at specific temperatures to yield zirconia nanoparticles. nih.gov The calcination temperature is a critical parameter that controls the final crystal phase; for instance, calcination at 350–500°C can produce tetragonal zirconia (t-ZrO₂), while higher temperatures (e.g., 650°C) may result in a mixture of tetragonal and monoclinic (m-ZrO₂) phases. nih.gov By varying reagents, such as using citric acid and ethylene (B1197577) glycol, zirconia nanosheets can be produced. nih.gov

Another powerful technique for fabricating one-dimensional nanostructures is electrospinning. mdpi.comutwente.nl In this method, a solution containing Zirconium(IV) acetylacetonate and a carrier polymer, such as polyacrylonitrile (B21495) (PAN) or polyvinylpyrrolidone (B124986) (PVP), dissolved in a solvent like dimethylformamide (DMF), is subjected to a high electric field. mdpi.comrsc.org This process creates composite nanofibers. Subsequent calcination of these fibers at elevated temperatures (e.g., 500–1100°C) burns off the polymer and converts the precursor into zirconia nanofibers. mdpi.comnih.gov The calcination temperature directly influences the properties of the resulting nanofibers; lower temperatures (e.g., 500°C) tend to produce mesoporous t-ZrO₂ nanofibers with high surface area, whereas higher temperatures (above 700°C) lead to the formation of non-porous m-ZrO₂. smolecule.commdpi.comnih.gov

For the deposition of high-quality thin films, Metal-Organic Chemical Vapor Deposition (MOCVD) is a preferred method. researchgate.netresearchgate.net In MOCVD, volatile Zirconium(IV) acetylacetonate is transported in a carrier gas into a reaction chamber where it thermally decomposes on a heated substrate. researchgate.netiaea.org This process allows for the growth of uniform, adherent, and often crystalline zirconia thin films. By controlling parameters such as substrate temperature (typically 873 to 973 K), gas flow rates, and pressure, the crystal phase (e.g., cubic or tetragonal) and crystallite size (typically 10-25 nm) of the ZrO₂ films can be precisely managed. researchgate.netiaea.org

Table 2: Overview of Methods for Synthesizing Zirconia Materials from Zirconium Acetylacetonate

Synthesis Method Key Parameters Resulting Material Typical Size/Phase Reference
Sol-Gel Calcination at 350-500°C Tetragonal Zirconia (t-ZrO₂) Nanoparticles Nanoparticles nih.gov
Solvothermal Synthesis Polymer stabilizers (PEI/PDDAC), Calcination at 300-800°C Tetragonal or Monoclinic ZrO₂ Nanocrystals 5-20 nm chalcogen.roresearchgate.net
Electrospinning Calcination at 500°C Mesoporous Tetragonal ZrO₂ Nanofibers ~75 nm diameter mdpi.comnih.gov
Electrospinning Calcination at >700°C Non-porous Monoclinic ZrO₂ Nanofibers ~70-75 nm diameter mdpi.comnih.gov
MOCVD Substrate Temperature: 873-973 K Cubic (c-ZrO₂) Thin Films 20-25 nm crystallites researchgate.netiaea.org

Coordination Chemistry and Structural Aspects of Zirconium Acetylacetonate Complexes

Nature of Acetylacetonate (B107027) Ligand Chelation and Chelate Ring Formationontosight.ainih.govwikipedia.org

Zirconium acetylacetonate, with the chemical formula Zr(C₅H₇O₂)₄, is a coordination compound where a central zirconium ion is bonded to four acetylacetonate (acac) ligands. ontosight.aiwikipedia.org The acetylacetonate anion, derived from acetylacetone (B45752) (2,4-pentanedione), acts as a bidentate ligand. ontosight.aiwikipedia.org This means that both oxygen atoms of the acetylacetonate anion bind to the zirconium ion, forming a stable six-membered chelate ring. wikipedia.orgwikipedia.org This chelation effect, the tendency of multidentate ligands to form strong complexes with metal ions, results in a highly stable compound. libretexts.org

The structure of solid zirconium acetylacetonate has been determined to have a square antiprismatic geometry. wikipedia.org In this arrangement, the eight Zr-O bonds are nearly equivalent in length, measuring approximately 2.19 Å. wikipedia.org The molecule possesses D₂ symmetry, indicating that it is chiral. wikipedia.org Despite the solid-state structure, in solution, proton NMR spectroscopy shows only a single methyl signal, which suggests that the complex is stereochemically non-rigid and undergoes rapid intramolecular rearrangement. wikipedia.org

Hydrous Zirconium Acetylacetonate Complexeschalcogen.roresearchgate.net

Hydrous zirconium acetylacetonate complexes can be synthesized via solvothermal methods. chalcogen.ro For instance, reacting zirconium(IV) acetylacetonate with triethylamine (B128534) in methanol (B129727) can produce these complexes. chalcogen.ro The addition of hydrophilic polymers like poly(ethyleneimine) (PEI) or poly(diallyldimethylammonium chloride) (PDDAC) can act as stabilizing agents, influencing the size and crystalline phase of the resulting materials upon calcination. chalcogen.roresearchgate.net

Thermogravimetric analysis (TGA) of a hydrous zirconium acetylacetonate complex, proposed as [Zr₂(AcAc)•4H₂O]₂, reveals a two-step degradation process. The initial weight loss between 25-150 °C is attributed to the removal of water molecules and partial degradation of the acetylacetonate ligand. chalcogen.ro The subsequent, more significant decomposition of the complex occurs between 150-650 °C. chalcogen.ro The significant residual mass, around 70%, corresponds to the formation of zirconium oxide (ZrO₂), suggesting a dinuclear zirconium core in the precursor complex. chalcogen.ro

Formation and Characterization of Specific Zirconium(IV)-Acetylacetonate Species in Solution and Gel Phasespsu.edunih.govnii.ac.jp

In aqueous solutions, the hydrolysis of zirconium acetylacetonate can lead to the formation of various species. The specific species formed are dependent on factors such as the pH of the solution and the concentration of Zr(IV). researchgate.net Studies have shown that the progressive hydrolysis of zirconium acetylacetonate, in the presence of acetylacetone, can lead to the formation of stable dispersions of zirconia nanoparticles, which can subsequently form gels over time or with an increase in temperature. psu.edu The ratio of acetylacetone to zirconium is a critical parameter in controlling this process; a ratio between 0.7 and 2 is generally required to ensure the stability of the resulting sol. psu.edu

The modification of zirconium butoxide precursors with acetylacetone followed by hydrolysis and condensation has been studied to understand the building units of the resulting Zr(IV)-AcAc gel. nih.gov Through DFT model calculations and spectroscopic analysis (UV-Vis and IR), the most probable structural units in the gel have been predicted to be a dimeric double hydroxo-bridged complex, Zr₂(AcAc)₂(OH)₄(OH)₂br, and a monooxo-bridged complex, Zr₂(AcAc)₂(OH)₄O(br)·2H₂O. nih.gov In these structures, the acetylacetonate ligands are coordinated to a single zirconium atom. nih.gov The characteristic IR peaks for the C=C bond of the acetylacetonate ligand confirm that the chelation structure remains intact in the gel phase. nii.ac.jp

Synthesis and Characterization of Mixed-Ligand Zirconium Acetylacetonate Complexesrsc.orgresearchgate.netnih.govorientjchem.org

Mixed-ligand zirconium acetylacetonate complexes can be synthesized by reacting zirconium(IV) acetylacetonate with other ligands. For example, reactions with catechols have yielded crystalline complexes such as [Zr₃(acac)₄(cat)₄(MeOH)₂] and [Zr(acac)₂(DBcat)]₂ (where H₂DBcat = 3,5-di-tert-butylcatechol). rsc.orgresearchgate.net The structures of these complexes have been determined by X-ray diffraction. The Zr₃ complex features two [Zr(acac)₂(cat)(MeOH)] units linked to a central [Zr(cat)₂] fragment. rsc.orgresearchgate.net The [Zr(acac)₂(DBcat)]₂ complex has an edge-shared capped trigonal prismatic structure. rsc.orgresearchgate.net

Furthermore, the synthesis of mixed ligand ternary Zr(IV) complexes of the type [M(Q)₂LNO₃·xH₂O] has been achieved using 8-hydroxyquinoline (B1678124) as a primary ligand and amino acids like L-serine, L-alanine, and glycine (B1666218) as secondary ligands. nih.gov Another area of research involves the synthesis of meso-tetra(p-methylphenyl)porphinatozirconium(IV) acetylacetonatophenolates, [Zr(p-CH₃TPP)(acac)(X)], where X represents different phenolates. orientjchem.org These are synthesized by reacting meso-tetra(p-methylphenyl)porphyrin with zirconium(IV) acetylacetonate and various phenols. orientjchem.org The incorporation of the acetylacetonate ligand in these porphyrin complexes is confirmed by the appearance of a Zr-O band in their IR spectra. orientjchem.org

The reactivity of these mixed-ligand complexes has also been investigated. For instance, the treatment of [Zr(acac)₂(DBcat)]₂ with a trace amount of water results in the formation of a Zr₄ oxo complex, [Zr₄(μ₄-O)(acac)₄(DBcat)₃(OMe)₄(MeOH)]. rsc.orgresearchgate.net

Interactive Data Tables

Table 1: Properties of Zirconium Acetylacetonate

PropertyValueReference
Chemical FormulaZr(C₅H₇O₂)₄ ontosight.aiwikipedia.org
Molecular Weight487.66 g/mol fda.gov
AppearanceWhite/light yellow powder wikipedia.orglookchem.com
Melting Point191-195 °C lookchem.com
SolubilitySoluble in organic solvents wikipedia.orgleapchem.com
GeometrySquare antiprismatic wikipedia.org
Zr-O Bond Length~2.19 Å wikipedia.org

Table 2: Key Spectroscopic Data for Zirconium Acetylacetonate Complexes

Spectroscopic TechniqueFeatureAssignmentReference
¹H NMR (in solution)Single methyl resonanceStereochemically non-rigid wikipedia.org
IR SpectroscopyBands at 1553-1560 cm⁻¹ and 1335-1339 cm⁻¹Chelation of acetylacetonate to Zr(IV) chalcogen.ro
IR SpectroscopyZr-O bandIncorporation of acetylacetonate ligand orientjchem.org
UV-Vis SpectroscopyBands at 315 nm and 298/288 nmPartial ligand-metal transitions and intra-/inter-AcAc ligand transitions nih.gov

Reaction Mechanisms and Ligand Dynamics of Zirconium Acetylacetonate

Thermal Decomposition Pathways and Identification of Intermediate Species

The thermal decomposition of zirconium acetylacetonate (B107027) is a critical process, especially in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for producing zirconia thin films. Studies utilizing techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) and synchrotron radiation photoelectron photoion coincidence spectroscopy have elucidated the complex pathways of its decomposition.

The decomposition process is characterized by the sequential loss of its acetylacetonate ligands. When heated, Zr(acac)₄ undergoes a multi-step decomposition. The initial mass loss, occurring at temperatures around 140-150°C, corresponds to the loss of one acetylacetonate ligand, which evaporates as protonated acetylacetone (B45752) (acacH) without fragmenting. mdpi.com Further heating to between 180°C and 220°C results in the loss of a second ligand. mdpi.com

Synchrotron radiation studies have provided detailed insights into the gas-phase intermediates formed during pyrolysis at temperatures ranging from 400 to 900 K. These investigations have identified several volatile zirconium-containing intermediates for the first time. The decomposition proceeds through sequential ligand loss, leading to the formation of species such as Zr(C₅H₇O₂)₂(C₅H₆O₂) and Zr(C₅H₆O₂)₂. psu.edusigmaaldrich.cn The primary decomposition products of the ligands themselves include acetylacetone, acetylallene, and acetone. psu.edusigmaaldrich.cn

Under an oxygen atmosphere, the decomposition proceeds differently. An initial mass loss of about 50% up to 250°C is attributed to the formation of an intermediate species, ZrO(CH₃COO)₂. google.com A subsequent mass loss up to 500°C, accompanied by an exothermic signal around 415°C, corresponds to the final decomposition into zirconium dioxide (ZrO₂). google.com

Table 1: Thermal Decomposition Stages of Zirconium Acetylacetonate

Temperature RangeEventProducts/Intermediates
140-150 °CLoss of one acetylacetonate ligandZr(acac)₃ species, acacH (volatile)
180-220 °CLoss of a second acetylacetonate ligandZr(acac)₂ species, acacH (volatile)
400-900 K (pyrolysis)Sequential ligand lossZr(C₅H₇O₂)₂(C₅H₆O₂), Zr(C₅H₆O₂)₂, acetylacetone, acetylallene, acetone
Up to 250 °C (in oxygen)First decomposition stepZrO(CH₃COO)₂
Up to 500 °C (in oxygen)Final decompositionZrO₂

Ligand Exchange Kinetics and Mechanisms

The exchange of acetylacetonate ligands in zirconium acetylacetonate is a fundamental reaction that influences its reactivity in various chemical processes. These exchange reactions can occur with free acetylacetone or other ligands present in the reaction medium.

The kinetics of ligand exchange between zirconium acetylacetonate and free acetylacetone (Hacac) have been studied using techniques like ¹H NMR line-broadening. The process is understood to proceed via an associative mechanism. A key step in this process is the formation of a nine-coordinate adduct, [Zr(acac)₄(Hacac)]. rsc.org The rate of exchange is dependent on the concentration of free acetylacetone in its enol form. rsc.org The exchange process involves the transfer of a proton from the coordinated Hacac to a leaving acac ligand, followed by the ring opening of the acac in the adduct. rsc.org

The solvent plays a significant role in the dynamics of ligand exchange. Studies have shown that the rate of acetylacetonate exchange varies considerably in different organic solvents. For instance, the exchange rates in deuterated chloroform (B151607) (CDCl₃) and deuterated benzene (B151609) (C₆D₆) are significantly faster than in deuterated acetonitrile (B52724) (CD₃CN). rsc.org The addition of water to benzene solutions has been observed to accelerate the exchange rate, while the addition of dimethyl sulfoxide (B87167) results in a retardation of the rate. rsc.org This suggests that the solvent's ability to coordinate with the zirconium center or to facilitate proton transfer influences the exchange kinetics.

Table 2: Activation Parameters for Ligand Exchange in Different Solvents

SolventΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
CDCl₃33.7 ± 2.3-87.8 ± 8.1
C₆D₆38.1 ± 0.1-85.9 ± 0.4

Data from reference rsc.org

Proton transfer is a critical and often rate-determining step in the ligand exchange of zirconium acetylacetonate. The exchange with free acetylacetone is facilitated by the transfer of a proton from the incoming ligand to a coordinated one. rsc.org This mechanism is also proposed to be active in reactions with other molecules containing labile protons, such as alcohols or carboxylic acids. mdpi.comrsc.orgbibliotekanauki.pl The initiation of polymerization of cyclic esters like L-lactide using zirconium acetylacetonate is believed to involve the in-situ conversion of the complex to a heptacoordinate species after a proton is transferred from the monomer to an acetylacetonate ligand, leading to its release. rsc.org

In more complex structures like zirconium oxo clusters, ligand exchange can exhibit site-selectivity. For example, in the dimeric cluster [Zr₆O₄(OH)₄(OOCR)₁₂]₂, reaction with acetylacetone leads to the site-selective substitution of two carboxylate ligands, forming an isostructural cluster. nii.ac.jprsc.org This selectivity is influenced by the different coordination modes of the ligands (e.g., chelating vs. bridging). Since acetylacetonate ligands typically adopt a chelating coordination mode, they are more likely to replace other chelating ligands. rsc.org However, in other mixed-metal clusters like [Ti₄Zr₄O₆(OBu)₄(OMc)₁₆], reaction with acetylacetone can lead to the dissection of the cluster rather than simple ligand exchange. nii.ac.jprsc.org

Hydrolysis and Condensation Mechanisms in Zirconium Acetylacetonate Sol-Gel Systems

The sol-gel process is a versatile method for synthesizing ceramic materials from molecular precursors. When zirconium acetylacetonate is used as a precursor, its hydrolysis and condensation reactions are central to the formation of the zirconia network.

Acetylacetone acts as a chelating ligand, which can modify the reactivity of the zirconium precursor. By forming a stable complex, it reduces the rate of hydrolysis and condensation, which is otherwise very rapid for zirconium alkoxides. conicet.gov.ar This moderation of reactivity is crucial for achieving homogeneous and well-ordered materials. The degree of control depends on the molar ratio of acetylacetone to the zirconium precursor.

The hydrolysis of zirconium acetylacetonate in a sol-gel system involves the reaction with water, which can be catalyzed by acids or bases. This leads to the formation of zirconium-hydroxo species. Subsequent condensation reactions between these hydroxylated species or between a hydroxylated species and a remaining acetylacetonate group result in the formation of Zr-O-Zr bridges, building up the oxide network. conicet.gov.ar

The process can lead to the formation of nanoparticles. For instance, the progressive hydrolysis of zirconium acetylacetonate can lead to a stable dispersion of zirconia nanoparticles, typically in the size range of 5-7 nm. psu.edu These nanoparticles can then aggregate to form a gel over time or with an increase in temperature. psu.edu The final structure and phase of the resulting zirconia (e.g., tetragonal or monoclinic) can be influenced by additives and calcination temperature. rsc.org For example, the use of sucrose (B13894) as a gelation agent in a sol-gel process with zirconium acetylacetonate can lead to the formation of the tetragonal phase of zirconia upon calcination at 350-500°C. rsc.org

Mechanistic Insights into Zirconia Formation from Zirconium Acetylacetonate Precursors

The transformation of zirconium(IV) acetylacetonate, a molecular precursor, into the solid-state material zirconium dioxide (zirconia, ZrO₂), is a complex process pivotal for creating advanced ceramic materials. The mechanism of this conversion dictates the final properties of the zirconia, including its crystalline phase, particle size, and morphology. The formation of zirconia from zirconium acetylacetonate primarily proceeds through two distinct pathways: thermal decomposition in an anhydrous environment and hydrolysis followed by polycondensation in the presence of water.

Thermal Decomposition

In the absence of water, zirconia is formed through the thermal decomposition of zirconium acetylacetonate. This process involves heating the precursor in an inert or oxidizing atmosphere, which initiates the cleavage of the metal-ligand bonds and the breakdown of the organic acetylacetonate (acac) ligands.

Research, including thermogravimetric analysis (TGA) and mass spectrometry (MS), has elucidated a multi-step decomposition mechanism. The process generally begins at temperatures between 150°C and 200°C. illinois.edu Initial heating can cause the loss of one or two acetylacetonate ligands. nsf.gov Studies have shown that heating Zr(acac)₄ at 140°C is sufficient to remove one ligand, while heating to 180°C can remove a second. nsf.gov The decomposition often proceeds through intermediate species like ZrO(CH₃COO)₂. osti.govmdpi.com The complete decomposition of the acetylacetonate structure is reported to occur by 310°C, with the final conversion to zirconia taking place at higher temperatures. iiste.org

The gaseous byproducts of this thermal decomposition primarily include acetylacetone, acetone, and carbon dioxide. The specific pathway and intermediates can be influenced by the surrounding atmosphere (e.g., inert vs. oxidizing). For instance, decomposition in nitrogen has been shown to proceed through intermediates like Zr(CH₃COO)₂(C₅H₇O₂)₂ at 190°C and ZrOCO₃ at 450°C, with complete conversion to ZrO₂ at 800°C. iiste.org

Table 1: Key Events in the Thermal Decomposition of Zirconium Acetylacetonate

Temperature Range (°C) Event Gaseous Byproducts Reference
110 - 250 Initial decomposition and loss of approximately half the mass. Formation of intermediates like ZrO(CH₃COO)₂. Acetylacetone, Acetone nsf.govosti.gov
290 - 355 Decomposition of the ZrO(CH₃COO)₂ intermediate. - mdpi.com
355 - 500 Final decomposition, combustion of organic residues, and formation of ZrO₂. Carbon Dioxide, Water osti.govmdpi.com
> 400 Crystallization of zirconia. - scispace.come3s-conferences.org

Hydrolysis and Polycondensation (Sol-Gel Process)

When water is present, the formation of zirconia from zirconium acetylacetonate follows a sol-gel pathway, which involves hydrolysis and polycondensation reactions. This method allows for greater control over the final product's properties at lower temperatures. The stability of the zirconium acetylacetonate precursor against rapid hydrolysis makes it particularly suitable for controlled sol-gel synthesis. rsc.org

The process begins with the hydrolysis reaction, where water molecules attack the zirconium center, leading to the substitution of acetylacetonate ligands with hydroxyl (–OH) groups. The rate and extent of this reaction are heavily dependent on the molar ratio of water to the zirconium precursor. nii.ac.jp

Following hydrolysis, the resulting zirconium-hydroxy species undergo polycondensation reactions to form a three-dimensional network. These reactions proceed via two main mechanisms:

Olation: Two hydroxyl groups react to form a Zr–(OH)–Zr bridge, eliminating a water molecule.

Oxolation: A hydroxyl bridge is converted into a more stable Zr–O–Zr oxo bridge, also with the elimination of water.

This continuous process of hydrolysis and condensation leads to the formation of a colloidal suspension (sol), which eventually transforms into a rigid, porous network known as a gel. nih.gov The properties of this gel and the subsequent zirconia are influenced by factors such as pH, temperature, and the type of solvent used. nih.gov For example, the use of chelating ligands like acetylacetone helps to moderate the reactivity of the zirconium precursor, allowing for more controlled growth of the oxide network. nii.ac.jpresearchgate.net

Subsequent drying and calcination of the gel remove the solvent and residual organic groups, leading to the collapse of the porous structure and the crystallization of zirconia. The calcination temperature plays a crucial role in determining the final crystalline phase (tetragonal or monoclinic) and the particle size of the zirconia. nih.govchalcogen.ro For example, calcination at temperatures between 350-500°C often yields the tetragonal phase, while higher temperatures (e.g., 650°C) can lead to a mixture of tetragonal and monoclinic phases. nih.gov

Table 2: Influence of Reaction Conditions on Zirconia Properties via Sol-Gel Synthesis

Parameter Effect Resulting Property Reference
Water-to-Precursor Ratio Controls the rate and extent of hydrolysis. Affects particle size and crystallinity. nii.ac.jp
pH Influences hydrolysis/condensation rates and particle surface charge. Affects particle aggregation and phase formation. nih.gov
Calcination Temperature Drives crystallization and phase transformation. Determines the final crystalline phase (tetragonal vs. monoclinic) and particle size. nih.govchalcogen.ro
Stabilizing Agents (e.g., polymers) Control particle growth and prevent agglomeration. Leads to uniform, smaller nanoparticles (5-20 nm). chalcogen.ro

By carefully tuning these reaction pathways and conditions, zirconium acetylacetonate serves as a versatile precursor for engineering zirconia materials with tailored properties for a wide range of advanced applications.

Applications of Zirconium Acetylacetonate As a Precursor in Materials Science

Nanomaterial Synthesis via Sol-Gel Processes

The sol-gel process is a versatile and widely utilized method for producing solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. When zirconium acetylacetonate (B107027) is used as the precursor, it undergoes hydrolysis and condensation reactions to form a stable, three-dimensional zirconium oxide network. rsc.org This approach provides excellent control over the final product's microstructure and properties.

The synthesis of zirconia (ZrO₂) nanoparticles and nanocrystals is a prominent application of zirconium acetylacetonate in sol-gel processes. researchgate.net The precise control over reaction parameters afforded by the sol-gel method enables the production of zirconia nanostructures with tailored size, shape, and crystallinity. rsc.orgresearchgate.net

Zirconia exists in several crystalline phases, with the most common at different temperatures being monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The properties of zirconia nanomaterials are highly dependent on their crystalline phase. Using zirconium acetylacetonate as a precursor, the final crystalline phase of the zirconia nanoparticles can be carefully controlled, primarily through the post-synthesis heat treatment (calcination) temperature.

Research has shown that calcination of the zirconia xerogel at temperatures between 350°C and 500°C typically results in the formation of the metastable tetragonal phase (t-zirconia). rsc.orgnih.gov Increasing the calcination temperature to 650°C and above often leads to a phase transformation, resulting in a mixture of both tetragonal and the more stable monoclinic phases. rsc.orgnih.gov For instance, in a sucrose-mediated sol-gel synthesis using zirconium acetylacetonate, pure t-zirconia was obtained after calcination at 500°C, while a mixture of tetragonal and monoclinic phases was observed at 650°C. nih.gov

The addition of stabilizing agents during the synthesis also plays a crucial role. In a solvothermal synthesis, the use of hydrophilic polymers like poly(ethyleneimine) (PEI) and poly(diallyldimethylammonium chloride) (PDDAC) as stabilizers for a hydrous zirconium acetylacetonate complex resulted in zirconia nanoparticles with diameters of 5 to 20 nm, where both the size and the crystalline phase (tetragonal and/or monoclinic) could be controlled over a calcination range of 300°C to 800°C. chalcogen.ro

Table 1: Effect of Calcination Temperature on Zirconia Crystalline Phase

Precursor SystemCalcination TemperatureResulting Crystalline Phase(s)Reference
Zirconium acetylacetonate / Ethanol (B145695) / Sucrose (B13894) / Ammoniacal solution350–500 °CTetragonal (t-ZrO₂) nih.gov
Zirconium acetylacetonate / Ethanol / Sucrose / Ammoniacal solution650 °CTetragonal + Monoclinic nih.gov
Hydrous zirconium acetylacetonate with PEI/PDDAC stabilizers300–800 °CTetragonal and/or Monoclinic chalcogen.ro
Zirconium acetylacetonate / Citric Acid / Ethylene (B1197577) Glycol550 °CCubic nih.gov
Zirconium acetylacetonate / Citric Acid / Ethylene Glycol750 °CMonoclinic nih.gov

Beyond controlling the crystalline phase, the morphology of zirconia nanoparticles can be tailored by adjusting synthesis conditions when using zirconium acetylacetonate. While spherical nanoparticles are commonly reported, specific reaction parameters can yield unique shapes. rsc.orgnih.gov

The sol-gel method utilizing zirconium acetylacetonate has been successfully employed to create zirconia nanosheets. rsc.orgnih.gov In one study, a polymeric sol-gel method was used to synthesize pure monoclinic zirconia nanosheets. nih.gov Other distinct morphologies, such as cubic and star-like shapes, have been reported through the hydrothermal method, a similar wet-chemical process often conducted at higher temperatures of 240–250 °C. rsc.orgnih.gov The ability to produce these varied morphologies is critical as the shape of the nanoparticle can significantly influence its properties and performance in various applications.

The reactivity of the zirconium precursor in a sol-gel system can be modified through the use of chelating agents and other organic additives. rsc.org These additives can influence the hydrolysis and condensation rates, which in turn affects the gelation process and the ultimate size, morphology, and phase of the resulting nanoparticles. rsc.org

In a polymeric sol-gel synthesis employing zirconium acetylacetonate, citric acid and ethylene glycol were used as a chelating agent and a polymerization agent, respectively. nih.gov Researchers found that by systematically varying the molar ratio of ethylene glycol to citric acid, they could manipulate both the phase and the morphology of the zirconia nanoparticles. As the molar ratio increased from 5:5 to 90:5, the crystalline phase transformed from cubic to monoclinic, while the particle morphology changed from semi-spherical to nanosheets. nih.gov

Sugars are another class of organic additives used to control the synthesis. Sucrose has been used as a gelation agent in a sol-gel method with zirconium acetylacetonate to produce tetragonal zirconia thin films. rsc.org Similarly, glucose and fructose (B13574) have been employed as organic additives to prevent the phase transition from monoclinic to tetragonal, demonstrating their role in phase control. rsc.orgnih.gov

Table 2: Influence of Additives on Zirconia Nanoparticle Properties

PrecursorAdditives (Role)Effect of Varying Additive RatioResulting Morphology/PhaseReference
Zirconium acetylacetonateCitric Acid (Chelating), Ethylene Glycol (Polymerization)Increasing EG:CA ratio from 5:5 to 90:5Phase: Cubic → MonoclinicMorphology: Semi-spherical → Nanosheets nih.gov
Zirconium acetylacetonateSucrose (Gelation agent)Not variedTetragonal phase formation rsc.org
Zirconium PrecursorGlucose, Fructose (Organic additives)Not variedPrevention of monoclinic to tetragonal phase transition rsc.org

Zirconium acetylacetonate is also a valuable precursor for the fabrication of zirconia thin films via the sol-gel method. This technique is considered practical and cost-effective for producing high-quality coatings. nih.gov The process typically involves preparing a stable sol from the precursor, depositing the sol onto a substrate using methods like spin-coating or dip-coating, and finally, subjecting the coated substrate to a thermal treatment to form the dense, solid zirconia film. The synthesis of zirconia thin films with a pure tetragonal phase has been reported using a sucrose-mediated sol-gel method with zirconium acetylacetonate as the precursor. rsc.org The use of chelating agents like acetylacetone (B45752) in the sol formulation is crucial for controlling the hydrolysis of the zirconium precursor, preventing rapid precipitation and ensuring the formation of a uniform, continuous film. springerprofessional.de

The sol-gel process enables the synthesis of hybrid organic-inorganic materials, which combine the properties of both components at a molecular level. azom.comnih.gov In the synthesis of zirconia-based hybrids, zirconium acetylacetonate can be used as the inorganic precursor, or its ligand, acetylacetone, can be employed to control the reactivity of other zirconium precursors like alkoxides. nih.gov

For example, hybrid materials have been synthesized using a zirconium alkoxide precursor which was added to a mixture containing ethanol, water, and acetylacetone. nih.gov The acetylacetone acts as a chelating agent, moderating the otherwise rapid hydrolytic activity of the zirconium alkoxide. This control is essential for allowing the inorganic precursor to successfully integrate with an organic polymer, such as polyethylene (B3416737) glycol (PEG), to form a homogeneous hybrid material where the organic and inorganic phases are linked by hydrogen bonds. nih.gov Similarly, chelating agents are employed in the synthesis of hybrid zirconium sol-gel thin films to prevent the undesired agglomeration of ZrO₂, leading to stable organo-zirconate complexes suitable for optical applications. researchgate.net

Zirconia Nanoparticles and Nanocrystals

Advanced Deposition Techniques

Zirconium acetylacetonate's favorable thermal properties and solubility in organic solvents make it a suitable candidate for various deposition techniques aimed at producing high-quality zirconium-based thin films.

Chemical Vapor Deposition (CVD) Precursor for Zirconia Films

Zirconium acetylacetonate serves as a precursor in CVD processes for the deposition of zirconium dioxide (ZrO₂), commonly known as zirconia, a material prized for its high dielectric constant, thermal stability, and mechanical strength.

The kinetics of zirconia film deposition from Zirconium acetylacetonate are influenced by several factors, including temperature and the specific CVD technique employed. In aerosol-assisted CVD (AACVD) for yttria-stabilized zirconia (YSZ) films, where Zirconium acetylacetonate is used as the zirconium source, the deposition is typically carried out at substrate temperatures ranging from 550 to 700°C. plu.mx

Studies on atmospheric pressure plasma-enhanced CVD (AP-PECVD) have provided specific deposition rates. Under certain conditions, a deposition rate of 0.7 nm/s has been reported for zirconia films. illinois.edu However, the thermal stability of Zirconium acetylacetonate is a critical consideration. Thermogravimetric analysis (TGA) has shown that the compound undergoes thermal decomposition, with a notable weight loss process occurring between 150°C and 200°C, maximizing at 181°C. illinois.edu This decomposition can impact the scalability and reproducibility of the CVD process.

Table 1: Deposition Parameters for Zirconia Films using Zirconium Acetylacetonate Precursor

Deposition TechniqueSubstrate Temperature (°C)Deposition RateReference
Aerosol-Assisted CVD (for YSZ)550 - 700Not specified plu.mx
Atmospheric Pressure Plasma-Enhanced CVD2600.7 nm/s illinois.edu

The parameters of the CVD process significantly influence the characteristics of the resulting zirconia films. In AP-PECVD, using a plasma power of 600 W, an air flow rate of 20 LPM, and a nitrogen carrier gas flow rate of 1 LPM can yield evenly coated surfaces. illinois.edu The substrate temperature is a crucial parameter affecting film properties. For instance, in AACVD of YSZ films, the composition of the deposited films is very close to that of the precursor solution within the 550–700°C temperature range. plu.mx

The morphology of the deposited material can range from nanoparticles to continuous thin films. In some AP-PECVD experiments, the deposition resulted in clustered nanoparticles, and a control experiment without plasma showed similar features, indicating that thermal decomposition plays a significant role in particle formation. illinois.edu The resulting zirconia films from AACVD have been reported to be homogeneous and transparent with a cubic fluorite structure. plu.mx

Atomic Layer Deposition (ALD) Precursor Applications

While Zirconium acetylacetonate is a potential precursor for ALD of zirconia films due to its volatility and thermal stability, specific process parameters and detailed studies are not as extensively documented as for other zirconium precursors like tetrakis(dimethylamido)zirconium or zirconium tetrachloride. nih.gov However, the use of other metal acetylacetonate complexes, such as manganese(III) acetylacetonate for the ALD of manganese oxide, suggests the feasibility of using such precursors in ALD processes. chemrxiv.orgacs.org The self-limiting nature of ALD allows for precise thickness control and conformal coating on complex topographies, which are advantageous for many applications. nih.gov

Functional Electronic and Optoelectronic Materials

Beyond its role in thin film deposition, Zirconium acetylacetonate has emerged as a key material in the development of advanced electronic devices, particularly in the realm of nonvolatile memory.

Charge-Trap Layers in Nonvolatile Memory Transistors

Solution-processed Zirconium acetylacetonate has been successfully employed as a charge-trap layer (CTL) in nonvolatile charge-trap memory (CTM) transistors. nih.govnih.govresearchgate.net This application leverages the ability of the Zirconium acetylacetonate layer to trap and store electrical charges, forming the basis of the memory function.

The fabrication of these memory devices involves dissolving Zirconium acetylacetonate in a solvent like methanol (B129727), with a stabilizer such as monoethanolamine, to create a solution that can be spin-coated onto a substrate. nih.govtandfonline.com A key factor in the performance of the CTM is the annealing temperature of the Zirconium acetylacetonate layer. Research has shown that increasing the annealing temperature from room temperature up to 300°C affects the chemical structure of the layer, specifically by decreasing the carbon double bonds. nih.govnih.govresearchgate.net

The performance of these memory transistors is characterized by the threshold voltage shift (ΔVTH), which represents the memory window. A larger memory window indicates a greater capacity for storing distinct charge states. For a p-type organic-based CTM, a room temperature-dried Zirconium acetylacetonate CTL has demonstrated a wide memory window of approximately 80 V. nih.govnih.govresearchgate.net This allows for multi-bit memory operation, with the ability to store four distinct threshold voltages. nih.govnih.gov In contrast, an n-type oxide-based CTM with a low-temperature annealed ZAA layer showed a smaller memory window of 14 V. nih.gov

These memory devices also exhibit good retention characteristics, retaining memory currents for 10³ seconds with a high memory on/off current ratio (IM,ON/IM,OFF) of approximately 5 x 10⁴ for the p-type organic-based CTM and 10⁴ for the n-type oxide-based CTM. nih.govnih.govresearchgate.net The research suggests that the high content of carbon double bonds in the low-temperature processed Zirconium acetylacetonate CTL is beneficial for achieving high-performance, low-cost multi-bit memory devices suitable for flexible electronics. nih.govnih.govresearchgate.net

Table 2: Performance of Nonvolatile Memory Transistors with Zirconium Acetylacetonate Charge-Trap Layer

Transistor TypeAnnealing TemperatureMemory Window (ΔVTH)Memory On/Off Current RatioReference
p-type organic-based CTMRoom Temperature≈ 80 V≈ 5 x 10⁴ nih.govnih.gov
n-type oxide-based CTMLow-temperature anneal14 V≈ 10⁴ nih.gov

High-κ Dielectric Gate Layers for Organic Field-Effect Transistors

Zirconium acetylacetonate serves as a valuable precursor for the synthesis of high-κ zirconium oxide (ZrO₂) gate dielectrics, which are instrumental for the low-voltage operation of Organic Field-Effect Transistors (OFETs). sigmaaldrich.com The development of solution-processable, high-k dielectric materials is crucial for advancing flexible and low-cost organic electronics. By using an azide-functionalized acetylacetonate ligand, an organic-inorganic hybrid dielectric layer can be created that covalently connects inorganic particles to polymers. nih.gov This process enables efficient crosslinking, resulting in a dense, defect-free thin film. nih.gov

In one approach, zirconia nanoparticles are chemically crosslinked with poly(methyl methacrylate) (PMMA) using a functionalized azide (B81097) ligand. nih.gov This method produces a hybrid dielectric with a high dielectric constant of approximately 14 and an excellent dielectric strength of over 4.0 MV cm⁻¹. nih.gov The resulting material provides a stable platform for high-performance, solution-processed oxide transistors. nih.gov When an In₂O₃/ZnO double layer is used as the active channel with this hybrid dielectric, the resulting n-type oxide transistors demonstrate exceptional performance, including an electron mobility exceeding 50 cm² V⁻¹ s⁻¹, an on/off ratio of about 10⁷, and a subthreshold swing of 108 mV dec⁻¹. nih.gov These characteristics highlight the effectiveness of using zirconium-based precursors to create gate layers that support high-performance, hysteresis-free transistors with high bias-stress stability. nih.gov

ParameterValue
Dielectric Constant (k)~14
Dielectric Strength> 4.0 MV cm⁻¹
Electron Mobility> 50 cm² V⁻¹ s⁻¹
On/Off Ratio~10⁷
Subthreshold Swing108 mV dec⁻¹

Conductive Interlayers for Quantum Dot Light-Emitting Devices (QLEDs)

In the architecture of quantum dot light-emitting diodes (QLEDs), a primary challenge is preventing non-radiative decay channels, particularly exciton (B1674681) quenching at the interface between the quantum-dot emissive layer and the electron-transporting layer. rsc.org While insulating interlayers can suppress this quenching, they often impede efficient electron injection. rsc.org Zirconium acetylacetonate (Zr(acac)₄) has emerged as a solution to this dilemma, functioning as a low work function, transparent, and conductive metal chelate interlayer. rsc.org

When employed in an inverted QLED structure, Zr(acac)₄ interlayers simultaneously suppress interfacial exciton quenching and provide effective electron-transporting properties. rsc.orgrsc.org Research shows that devices incorporating Zr(acac)₄ interlayers outperform those with insulating interlayers in several key metrics. rsc.org These devices exhibit higher optimal quantum efficiency, greater power efficiency, and significantly longer operational lifetimes. rsc.org An additional advantage is that the device's performance is less sensitive to the thickness of the interlayer, offering a wider processing window. rsc.org This application underscores the rational design of conductive interlayers for creating high-performance QLEDs. rsc.org

Device Performance MetricImprovement with Zr(acac)₄ Interlayer
Quantum EfficiencyHigher
Power EfficiencyHigher
Operational LifetimeLonger
Sensitivity to Interlayer ThicknessReduced

Cathode Buffer Layers and Electron Extracting Layers in Organic/Polymer Solar Cells

Zirconium acetylacetonate (ZrAcac) is effectively utilized as a solution-processable cathode buffer layer (CBL) and electron extracting layer (EEL) in both regular and inverted organic and polymer solar cells (PSCs). nih.govresearchgate.net Its implementation addresses the instability of commonly used low-work-function active metals, which are sensitive to moisture and oxygen. cngb.orgresearchgate.net

In inverted polymer solar cells, a solution-processed ZrAcac buffer layer can lead to a significant enhancement in power conversion efficiency (PCE). nih.govacs.org For instance, an optimal device incorporating a ZrAcac CBL achieved a PCE of up to 9.2%, representing an improvement of approximately 20% compared to a conventional device configuration. nih.govacs.org This performance boost is attributed to several factors: enhanced light-harvesting, facilitated electron transport, and a reduction in bimolecular recombination loss. nih.govacs.org The morphology of the ZrAcac layer, which is tunable by selecting the appropriate processing solvent, is critical for achieving high performance. nih.govacs.org A flat and uniform film composed of nanoscale aggregates (around 20 nm), deposited from a chloroform (B151607) solution, has proven to be highly effective. nih.govacs.org

Similarly, when an as-prepared ZrAcac film from an ethanol solution is used as a CBL with an aluminum cathode in PSCs based on a PBDTBDD donor and PC60BM acceptor, the average PCE reached 8.75%. cngb.orgresearchgate.net This was a significant improvement over devices with traditional Ca/Al cathodes and was linked to decreased series resistance and enhanced light harvesting. cngb.orgresearchgate.net

As an electron extracting layer, ZrAcac is a stable and effective alternative to traditional interlayers in small molecule organic photovoltaic (OPV) cells. researchgate.net It forms highly transparent layers with a low work function (3.7-3.9 eV), ensuring good energetic alignment with common acceptor materials and efficient charge extraction. researchgate.net This makes ZrAcac a direct and effective replacement for materials like bathocuproine (BCP) in OPV devices. researchgate.net

Solar Cell TypeDonor:AcceptorCathode/InterlayerPower Conversion Efficiency (PCE)Key Benefits
Inverted Polymer Solar Cell-ZrAcac Buffer LayerUp to 9.2% nih.govacs.orgEnhanced light-harvesting, facilitated electron transport, reduced recombination nih.govacs.org
Polymer Solar CellPBDTBDD:PC60BMa-ZrAcac/Al8.75% (average) cngb.orgresearchgate.netDecreased series resistance, enhanced light harvest cngb.orgresearchgate.net
Small Molecule OPV-ZrAcac Electron Extracting Layer-Stable, low work function, efficient charge extraction researchgate.net

Ceramic and Composite Material Fabrication

Zirconia Nanofiber Fabrication via Electrospinning

Zirconium acetylacetonate is a highly effective ceramic precursor for the fabrication of zirconia (ZrO₂) nanofibers through the electrospinning technique. mdpi.comnih.gov In a novel approach, ZrAcac is combined with a binding polymer, such as polyacrylonitrile (B21495) (PAN), and dissolved in a solvent like dimethylformamide (DMF) to create a spinnable solution. mdpi.com The resulting composite ZrAcac/PAN fibers are then subjected to calcination over a temperature range of 500–1100 °C to remove the polymer and convert the precursor into ceramic zirconia nanofibers. mdpi.comnih.govresearchgate.net

This process yields nanofibers with an average diameter of approximately 75 nm. mdpi.comnih.gov The properties of the final ceramic nanofibers are highly dependent on the calcination temperature. mdpi.comnih.gov

At 500 °C: The process produces mesoporous tetragonal zirconia (t-ZrO₂) nanofibers with a high specific surface area of 102.3 m²/g. mdpi.comnih.govsemanticscholar.org These high-surface-area nanofibers are promising as supports for heterogeneous catalysts. mdpi.comnih.govsemanticscholar.org

At 1100 °C: A transformation occurs, resulting in non-porous monoclinic zirconia (m-ZrO₂) nanofibers. mdpi.comnih.govsemanticscholar.org These fibers maintain a similar diameter but have a much lower specific surface area of 8.3 m²/g. mdpi.comnih.govsemanticscholar.org

The transition of the precursor during calcination follows several stages: Zr(C₅H₇O₂)₄ → Zr(OH)(CH₃COO)₃ → ZrO(CH₃COO)₂ → t-ZrO₂ → t-ZrO₂ + m-ZrO₂ → m-ZrO₂. mdpi.com

Calcination TemperatureZirconia PhasePorositySpecific Surface AreaAverage Nanofiber Diameter
500 °CTetragonal (t-ZrO₂) mdpi.comnih.govMesoporous mdpi.comnih.gov102.3 m²/g mdpi.comnih.gov~75 nm mdpi.comnih.gov
1100 °CMonoclinic (m-ZrO₂) mdpi.comnih.govNon-porous mdpi.comnih.gov8.3 m²/g mdpi.comnih.gov~75 nm mdpi.comnih.gov

Ceramic Precursors for 3D-Printed Porous Structures

Zirconium acetylacetonate is utilized as a precursor in advanced manufacturing techniques like photopolymerization-based 3D printing to create complex porous ceramic structures. researchgate.net Specifically, it can be incorporated into a photosensitive thiol-vinyl organosilicon prepolymer to create a Si-Zr-O-C slurry suitable for Digital Light Processing (DLP) 3D printing. researchgate.net This method allows for the design and fabrication of intricate structures, such as gradient pore structures inspired by natural bone. researchgate.net

After the 3D printing process, the part undergoes sintering at high temperatures to transform the precursor into a ceramic. researchgate.net The properties of the final Si-Zr-O-C ceramic are influenced by both the sintering temperature and the initial concentration of zirconium acetylacetonate in the slurry. researchgate.net Research has shown that a sample containing 30 wt.% zirconium acetylacetonate, after sintering, exhibits a high compressive strength of 9.70 ± 0.28 MPa and a low room temperature thermal conductivity of 0.528 W m⁻¹ K⁻¹. researchgate.net This demonstrates the potential of using zirconium acetylacetonate in 3D printing to produce precursor ceramics with tailored porous architectures and desirable mechanical and thermal properties. researchgate.net

Zirconium Acetylacetonate ContentCompressive StrengthThermal Conductivity (Room Temp.)
30 wt.%9.70 ± 0.28 MPa researchgate.net0.528 W m⁻¹ K⁻¹ researchgate.net

Metal Carbide/Carbon Nanocomposite Fiber Synthesis

Zirconium acetylacetonate serves as a precursor in the synthesis of zirconium carbide (ZrC), a key component in ultra-high temperature ceramic composites. While direct synthesis of ZrC/Carbon nanocomposite fibers from ZrAcac is an area of ongoing research, its role as a zirconium source is established in precursor systems for ceramic matrix composites. google.com For instance, in the preparation of carbon fiber reinforced zirconium carbide composites, precursors are essential for infiltrating the carbon fiber preform. google.com The synthesis of such precursors often involves reacting a zirconium source with a carbon source. google.com The use of zirconium acetylacetonate offers a molecular-level distribution of zirconium within a carbon-rich ligand environment, which can be advantageous for forming carbide phases upon pyrolysis. The development of advanced precursors using materials like zirconium acetylacetonate is aimed at overcoming the challenges of cumbersome synthesis steps and high costs associated with other methods for producing high-quality, dense carbon fiber reinforced zirconium carbide composites. google.com

Formation of Sodium Zirconate

Zirconium acetylacetonate is utilized as a key reactant in the synthesis of sodium zirconate (Na₂ZrO₃), a material of interest for applications such as carbon dioxide capture. A notable method involves the thermal decomposition of zirconium(IV) acetylacetonate alongside sodium acetate (B1210297) (CH₃COONa). This solid-state reaction pathway is advantageous because the precursors are soluble in solvents like ethanol, making the process adaptable for techniques such as spray pyrolysis.

The synthesis is achieved by mixing the precursors in a stoichiometric ratio and subjecting them to thermal treatment. The process has been studied using thermogravimetric analysis (TGA), which reveals the decomposition stages and reaction kinetics. The formation of the desired sodium zirconate product, which can manifest in both monoclinic and hexagonal crystal structures, is confirmed using X-ray diffraction (XRD). The gaseous by-products generated during the reaction can be analyzed by Fourier-transform infrared spectroscopy (FTIR).

Detailed kinetic studies of the thermal decomposition have been performed to determine parameters like activation energy and reaction order, providing a reproducible Arrhenius-type kinetic model for the chemical reaction behavior.

Table 1: Synthesis of Sodium Zirconate via Thermal Decomposition

ParameterDescriptionReference
Zirconium Precursor Zirconium(IV) acetylacetonate (Zr(C₅H₇O₂)₄)
Sodium Precursor Sodium acetate (CH₃COONa)
Method Solid-state reaction via thermal decomposition
Stoichiometric Ratio 1:2 (Zr(acac)₄ : CH₃COONa)
Analysis Techniques TGA, XRD, FTIR
Product Sodium Zirconate (Na₂ZrO₃)
Crystal Structures Monoclinic and Hexagonal

Emerging Material Applications

The utility of zirconium acetylacetonate extends to several cutting-edge applications in materials science, from environmental solutions to advanced optics and catalysis.

In the field of water treatment, zirconium acetylacetonate is instrumental in preparing novel zirconium xerogel coagulants. These materials are synthesized through a process regulated by acetylacetone, which acts as a hydrolysis inhibitor and chelating ligand. This regulation provides a "protective umbrella effect," controlling the hydrolysis rate and the release of protons (H⁺).

The resulting zirconium xerogel coagulants demonstrate significantly enhanced performance compared to conventional coagulants like zirconium tetrachloride (ZrCl₄) and polyaluminum chloride (PAC). They are effective over a broader pH range (5–9) and exhibit superior coagulation efficiency, capable of reducing water turbidity to less than 2 NTU at a dosage of 0.2 mM. A key advantage is their insensitivity to the presence of organic matter, such as humic acid, allowing them to maintain high turbidity removal even in complex water matrices. The interaction mechanism involves complexation in acidic conditions and a sweeping effect in alkaline environments.

Table 2: Performance Comparison of Zirconium Xerogel Coagulant

CoagulantEffective pH RangePerformanceReference
Zirconium Xerogel (from Zr(acac)₄) 5 - 9Residual turbidity < 2 NTU at 0.2 mM dosage
Zirconium tetrachloride (ZrCl₄) Narrower than XerogelLower coagulation performance
Polyaluminum chloride (PAC) Narrower than XerogelLower coagulation performance

Non-Centrosymmetric Zirconium Complexes for Second-Harmonic Generation

Zirconium acetylacetonate serves as a starting material for the in situ solvothermal synthesis of novel non-centrosymmetric (NCS) complexes with applications in non-linear optics. An example is the orthorhombic complex Zr(dmpu)₂Cl₄, prepared from Zirconium(IV) acetylacetonate and N,N-dimethylpropyleneurea (dmpu). In this reaction, dmpu functions as both a solvent and an organic ligand.

Materials with non-centrosymmetric crystal structures are prerequisites for second-harmonic generation (SHG), a phenomenon where light of a specific frequency is converted to light with double that frequency. The Kurtz-Perry method for SHG measurement revealed that the Zr(dmpu)₂Cl₄ complex exhibits a strong response of 1.4 times that of the widely used standard, potassium dihydrogen phosphate (B84403) (KDP), at a wavelength of 532 nm. Furthermore, the complex has a wide transparency range in the UV region (200–850 nm), making it a promising candidate for new non-linear optical materials.

Table 3: Second-Harmonic Generation (SHG) Properties

CompoundSHG Response (vs. KDP)Crystal SystemPrecursorReference
Zr(dmpu)₂Cl₄ 1.4 x KDPOrthorhombic (NCS)Zirconium(IV) acetylacetonate
KDP (Standard) 1.0 (Reference)TetragonalN/A

Zirconium Fluoride-Supported High-Entropy Fluoride (B91410) Catalysts

In catalysis, zirconium acetylacetonate is a precursor in a facile sol-gel route to create zirconium fluoride (ZrF₄)-supported high-entropy fluoride (HEF) catalysts. These materials are being developed for crucial energy-related applications, particularly the oxygen evolution reaction (OER), which is a key process in water splitting for hydrogen production.

The synthesis involves refluxing the Zr(acac)₄ precursor in a solvent such as propanol, followed by the addition of hydrofluoric acid (HF) to form a gel. Subsequently, other metal precursors, often in the form of acetylacetonates (B15086760) (e.g., of Mn, Co, Fe, Ni), are introduced to the zirconium gel to form the high-entropy material. The resulting HEF@ZrF₄ catalyst demonstrates significant potential for OER in alkaline media, achieving a current density of 100 mA cm⁻² at approximately 1.60 V. This performance surpasses that of benchmark materials like iridium dioxide (IrO₂), highlighting its promise for future energy technologies.

Table 4: Synthesis and Performance of HEF@ZrF₄ Catalyst

ParameterDescriptionReference
Support Precursor Zirconium(IV) acetylacetonate
HEF Precursors Acetylacetonates of Mn, Co, Fe, Ni; Zinc Acetate
Synthesis Method Sol-gel route
Application Oxygen Evolution Reaction (OER)
Performance 100 mA cm⁻² at ~1.60 V in alkaline media

Zirconium Acetylacetonate in Catalysis and Polymer Science

Catalytic Applications in Organic Reactions

Zirconium acetylacetonate (B107027), with the chemical formula Zr(C₅H₇O₂)₄, is a versatile coordination complex that serves as a significant catalyst and catalyst precursor in a variety of organic reactions and polymer science applications wikipedia.org. Its utility stems from the Lewis acidic nature of the zirconium center and its ability to facilitate a wide range of chemical transformations nih.gov. The compound is recognized for its high catalytic activity, low toxicity, and stability, making it an effective and greener alternative to more hazardous catalysts in numerous synthetic processes nih.gov.

General Role as Catalysts and Catalyst Precursors

Zirconium(IV) acetylacetonate is a white, crystalline organometallic solid that is highly soluble in nonpolar organic solvents wikipedia.org. It is widely employed as a catalyst in organic synthesis and polymer chemistry . Zirconium-based catalysts, in general, are valued for their affordability, low toxicity, and excellent dispersion capabilities nih.gov.

As a catalyst, Zr(acac)₄ is used in reactions such as:

Polymerization: It acts as a ring-opening initiator for the synthesis of biodegradable polyacids and as a catalyst for creating polylactide terpolymers .

Rearrangement Reactions: Zirconium compounds are known to catalyze various rearrangements, including the Ferrier and Fries rearrangements researchgate.net.

Addition and Cyclization Reactions: They are active in promoting Michael additions, aldol reactions, and various cyclization processes researchgate.net.

Beyond its direct catalytic use, Zirconium acetylacetonate is a crucial precursor for synthesizing zirconium-based nanomaterials and thin films through sol-gel methods . For instance, it is used to prepare zirconia (ZrO₂) nanoparticles that exhibit photocatalytic activity mdpi.com. The thermal decomposition of Zr(acac)₄ is a key step in forming these zirconia materials, which can then be used as catalyst supports or as catalysts themselves mdpi.comchalcogen.ro. The transition from the precursor to zirconia nanofibers, for example, involves several stages of transformation upon calcination mdpi.com.

Catalysis in Polyurethane Synthesis and Reprocessing

Zirconium acetylacetonate has emerged as an effective and less toxic alternative to traditional organotin catalysts, such as dibutyltin dilaurate (DBTDL), in the manufacturing and reprocessing of polyurethanes (PUs) digitellinc.comacs.orgfigshare.com. PUs are versatile polymers, but thermoset versions are difficult to recycle. Zr(acac)₄ acts as a carbamate (B1207046) exchange catalyst, enabling the reprocessing of PU thermosets, which promotes a circular economy for these materials digitellinc.comacs.org.

In the context of PU reprocessing, Zr(acac)₄ facilitates the exchange of carbamate bonds within the polymer network, allowing the material to be reshaped and reformed digitellinc.comnsf.gov. This catalytic activity is crucial for developing covalent adaptable networks (CANs) from PU thermosets, which can be reprocessed multiple times while preserving the material's mechanical properties figshare.com.

The catalytic efficiency of Zirconium(IV) acetylacetonate in polyurethane systems is significantly enhanced through a process of thermal activation nsf.govacs.org. Research has demonstrated that Zr(acac)₄ undergoes a transformation when heated within the PU network, converting it into a more active catalyst for carbamate exchange digitellinc.comacs.org.

This activation process typically occurs at temperatures above 140°C nsf.govacs.org. During this process, the Zr(acac)₄ complex loses one or more of its acetylacetonate (acac) ligands digitellinc.comnsf.gov. Thermogravimetric analysis has shown that heating Zr(acac)₄ at 140°C is sufficient to remove one acac ligand, while heating to 180°C can remove a second nsf.gov.

Critically, this thermal activation must occur in the presence of the polyurethane or its polyol precursor for the catalyst to become active digitellinc.comnsf.gov. When Zr(acac)₄ is heated alone and then added to the polymer, it shows no catalytic activity digitellinc.comnsf.gov. This indicates that the activation involves a ligand exchange with functional groups from the polymer, such as alcohols or carbamates digitellinc.comnsf.gov. The activated catalyst demonstrates a significantly higher rate of carbamate exchange compared to the unactivated form nsf.govacs.org.

Thermal Activation of Zr(acac)₄ and its Catalytic Effect
Catalyst Preparation MethodActivation TemperatureConditionObserved Carbamate Exchange (in 40 mins)Reference
Cat 1: Unactivated Zr(acac)₄130°C (extrusion)Mixed directly with two thermoplastic PUs.~10% nsf.govacs.org
Cat 2: Pre-activated Zr(acac)₄140°C for 1hHeated with one of the PUs before mixing and extrusion.~20% nsf.govacs.org
Cat 3: Heated Zr(acac)₄140°C for 1hHeated alone before being added to the PU mixture.No significant catalytic activity digitellinc.comnsf.gov

Furthermore, using a Zr(acac)₄ catalyst activated in the presence of a PU's polyol precursor for foam synthesis resulted in more porous and less dense PU foams compared to those made with the unactivated catalyst digitellinc.comnsf.govacs.org.

The mechanism behind the thermal activation of Zr(acac)₄ involves an irreversible ligand exchange process digitellinc.comnsf.gov. The acetylacetonate (acac) ligands are displaced by alkoxide groups from the polyol or by carbamate groups within the polyurethane network digitellinc.comnsf.gov.

This exchange is crucial for the catalyst's enhanced activity. Density functional theory (DFT) calculations suggest that the exchange of an acac ligand with an alkoxide or carbamate reduces the energy barrier for both the formation and reversion of urethane (B1682113) bonds digitellinc.comnsf.govacs.org. The loss of the protonated acac ligand (acetylacetone, Hacac) is an endothermic process that requires the presence of an excess of urethane or alcohol groups to proceed efficiently nsf.gov.

The kinetics of ligand exchange in Zr(acac)₄ have been studied, showing that the process involves the formation of a nine-coordinate adduct with a free ligand (like acetylacetone (B45752) itself) before the exchange occurs . In the context of polyurethane, the alcohol or carbamate groups from the polymer act as the incoming ligands. This transformation to a new zirconium complex, coordinated to the polymer backbone, is what constitutes the more active catalytic species nsf.gov.

Catalysis in Propane Dehydrogenation

Zirconium acetylacetonate serves as a precursor for creating catalysts used in the dehydrogenation of propane (PDH) to produce propylene, a vital chemical intermediate justia.com. The PDH process is an endothermic reaction typically carried out at high temperatures (400-900°C) google.com.

In this application, Zr(acac)₄ is not the active catalyst itself but is used to synthesize the catalytically active material, often a mixed metal oxide supported on zirconia (ZrO₂) justia.com. For example, a patented method describes the production of catalyst particles containing platinum and tin on a zirconia support justia.com. In this process, Zirconium(IV) acetylacetonate is listed as a suitable precursor compound for the zirconia support, dissolved in a solvent along with precursors for the active metals (e.g., platinum acetylacetonate and tin 2-ethylhexanoate) justia.com.

The solution is then converted into an aerosol and subjected to pyrolysis, which decomposes the precursors to form the final catalyst particles justia.com. The use of Zr(acac)₄ allows for the creation of a well-dispersed zirconia support, which is known to be a stable and effective material for high-temperature catalytic processes like PDH researchgate.net. The modification of zirconia supports with other metals, such as zirconium itself, can enhance the catalytic activity and selectivity for propylene acs.org.

Catalytic Applications in Methane Combustion

In the field of methane combustion, a critical process for emission control, zirconium-based materials are often used as catalyst supports due to their high thermal stability acs.orgmdpi.com. While Zirconium acetylacetonate is not typically the active catalyst for this reaction, it serves as an important precursor for the synthesis of the zirconia (ZrO₂) support material.

The catalytic combustion of methane is often performed using noble metal catalysts, such as palladium, supported on metal oxides acs.orgnih.gov. The choice of support material significantly impacts the catalyst's performance acs.org. Zirconia-containing supports, often in combination with ceria (CeO₂), are known to enhance thermal stability and improve the interaction with the active metal, which is crucial for maintaining catalytic activity over time mdpi.comresearchgate.net.

The use of metal acetylacetonates (B15086760) as precursors is a common method for preparing highly dispersed catalytic materials acs.org. Similar to how palladium acetylacetonate is used to create well-dispersed palladium oxide particles on a support, Zirconium acetylacetonate can be used in sol-gel or impregnation methods to generate a high-surface-area zirconia support. This ensures that the active catalytic component (e.g., palladium) is finely distributed, maximizing the number of active sites available for the methane combustion reaction.

Polymerization Initiator/Catalyst

Zirconium (IV) acetylacetonate, with the formula Zr(acac)₄, is a coordination complex that serves as an effective and low-toxicity initiator and catalyst in polymer science. researchgate.netresearchgate.net It is particularly noted for its role in ring-opening polymerization (ROP) and as a cross-linking agent. chemicalbook.com This compound is a less toxic alternative to commonly used catalysts like stannous octanoate, making it suitable for the synthesis of biomedical materials. researchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Monomers

Zirconium acetylacetonate is a precursor to an efficient catalyst for the ring-opening polymerization of various cyclic monomers, including lactides, ε-caprolactone, glycolide, and trimethylene carbonate. researchgate.netresearchgate.net The complex itself, a stable eight-coordinate structure, is relatively inert and becomes catalytically active only after a change in its coordination geometry. researchgate.netsemanticscholar.org This activation typically requires the release of at least one acetylacetonate ligand, a process often facilitated by a co-catalyst or proton donor like an alcohol or the cyclic ester monomer itself. researchgate.netsemanticscholar.org

Zirconium (IV) acetylacetonate facilitates the one-step synthesis of biodegradable polyacids through the ring-opening polymerization of carboxylic-acid-functionalized cyclic carbonates. researchgate.netsemanticscholar.org This method allows for the direct polymerization of monomers containing pendant carboxylic groups, which was previously challenging as most ROP catalysts are not active in the presence of acidic groups. semanticscholar.org

In one study, zirconium (IV) acetylacetonate was used to mediate the ROP of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH), a cyclic carbonate with a pendant carboxyl group. semanticscholar.org The carboxyl group on the monomer itself can act as the proton donor, exchanging with an acetylacetonate ligand to convert the dormant Zr(acac)₄ complex into an active ROP catalyst. researchgate.netsemanticscholar.org This enables the direct synthesis of polyacids without the need for post-polymerization deprotection steps. semanticscholar.org

Copolymers of MTC-COOH with L-lactide (LA) have also been successfully synthesized using this method in bulk polymerization at 120°C. researchgate.net The characteristics of these copolymers vary with the monomer feed ratio. researchgate.net

Table 1: Synthesis of MTC-COOH/LA Copolymers using Zirconium Acetylacetonate Monomer/catalyst ratio = 1000/1, bulk polymerization at 120°C.

EntryMonomer Composition (MTC-COOH/LA)Time (h)Conversion (%)Polymer Composition (MTC-COOH/LA)Mn (x10⁻³ g/mol )Mw (x10⁻³ g/mol )Đ (Mw/Mn)
1100:04890100:0n/dn/dn/d
250:50248558:428162.0
325:75248929:7118321.8
40:100361000:1001102402.1
Data sourced from a 2019 study on one-step synthesis of biodegradable polyacids. researchgate.net

Zirconium (IV) acetylacetonate is an effective catalyst for the ring-opening copolymerization of multiple cyclic monomers to create terpolymers with tailored properties. researchgate.netresearchgate.net A series of terpolymers composed of L-lactide (LLA), 1,3-trimethylene carbonate (TMC), and glycolide (GA) were synthesized using Zr(acac)₄ as a low-toxicity catalyst. researchgate.net

The resulting P(LLA-TMC-GA) terpolymers were found to be amorphous with good thermal stability, and their mechanical properties, such as elongation, could be adjusted by altering the monomer unit ratios. researchgate.net For instance, an increase in the flexible TMC and GA units and a corresponding decrease in the LLA content led to higher elongation at break. researchgate.net These terpolymers also exhibited shape memory properties. researchgate.net The synthesis of terpolymers from L-lactide, glycolide, and ε-caprolactone initiated by Zr(acac)₄ has also been reported. researchgate.net

Table 2: Mechanical Properties of P(LLA-TMC-GA) Terpolymers

SampleMolar Ratio (LLA/TMC/GA)Tensile Strength (MPa)Elongation at Break (%)
LTG-180/10/1035.8 ± 1.2280 ± 21
LTG-270/15/1528.5 ± 1.1460 ± 25
LTG-360/20/2021.7 ± 1.0610 ± 32
Data reflects properties of terpolymers synthesized with Zr(acac)₄. researchgate.net

The initiation mechanism for ring-opening polymerization using zirconium (IV) acetylacetonate is generally described as a coordination-insertion mechanism. researchgate.netd-nb.info The process begins with the activation of the relatively dormant Zr(acac)₄ complex. researchgate.netsemanticscholar.org

The key steps in the proposed mechanism are:

Activation: The eight-coordinate Zr(acac)₄ complex becomes an active catalyst after the release of at least one acetylacetonate ligand, resulting in a coordinatively unsaturated, seven-coordinate zirconium species. researchgate.netsemanticscholar.org This step is often facilitated by a proton donor, such as an alcohol or the monomer itself (e.g., lactide or a carboxyl-functionalized monomer), which protonates a ligand, causing it to detach as acetylacetone (acacH). researchgate.netsemanticscholar.org

Coordination: A monomer molecule coordinates to the activated zirconium center, typically through the oxygen atom of its carbonyl group. d-nb.info

Insertion (Ring-Opening): The coordination of the monomer leads to the opening of the cyclic ester ring. d-nb.info The monomer is then inserted into the bond between the zirconium atom and a ligand. researchgate.net The polymer chain grows from a ligand that was formed from a deprotonated monomer in the initiation step. researchgate.net

Propagation: Subsequent monomer molecules coordinate to the zirconium center and are sequentially inserted, leading to the growth of the polymer chain. d-nb.info

Studies using high-resolution NMR spectroscopy and computational methods have supported this mechanism, showing that lactide polymerization proceeds with the polymer chain growing on one ligand formed from a deprotonated lactide molecule. researchgate.net The molecular masses of the resulting polymers are often directly proportional to the reaction conversion, indicating a controlled polymerization process. researchgate.net

Cross-linking Agent for Polymerization Reactions

In addition to its role as a polymerization initiator, zirconium (IV) acetylacetonate is also utilized as a cross-linking agent, particularly for oxygen-containing polymers. chemicalbook.com Cross-linking is a process that forms bonds between polymer chains, creating a more rigid, three-dimensional network structure. This modification enhances various properties of the material, such as its mechanical strength, thermal stability, and chemical resistance. The utility of zirconium (IV) 2,4-pentanedionate as a cross-linking agent for polymers containing oxygen has been noted in chemical literature. chemicalbook.com

Advanced Characterization Techniques in Zirconium Acetylacetonate Research

Spectroscopic Characterization

Spectroscopy is a fundamental tool for probing the molecular and electronic structure of zirconium acetylacetonate (B107027). Different regions of the electromagnetic spectrum provide unique information about the compound.

Infrared (IR) Spectroscopy for Ligand Vibrations and Complex Identification

Infrared (IR) spectroscopy is crucial for identifying the vibrational modes of the acetylacetonate (acac) ligand and confirming its coordination to the zirconium (Zr) center. The chelation of the acetylacetonate ligand to the Zr(IV) ion is indicated by a shift of the ν(C=O) and ν(C-C) vibrational bands to lower frequencies. chalcogen.ro In free acetylacetone (B45752), the keto-enol tautomerism results in characteristic peaks, with the keto ν(C=O) form appearing around 1709 cm⁻¹ and the enol ν(C=C-OH) form showing a broad band between 1640 and 1530 cm⁻¹. chalcogen.ro

Upon complexation with zirconium, the IR spectra show distinct bands corresponding to the coordinated acetylacetonate ligand. The presence of bands in the 1553-1560 cm⁻¹ and 1335-1339 cm⁻¹ regions are assigned to the ν(C=O) and ν(C-C) vibrations of the chelated acac ligand, respectively. chalcogen.ro The appearance of a Zr-N band in the range of 457–502 cm⁻¹ can confirm the metallation of porphyrin with zirconium. orientjchem.org Furthermore, Zr-O vibrational frequencies are observed in the range of 649–680 cm⁻¹ for phenolate (B1203915) ligands and 702–818.5 cm⁻¹ for the acetylacetonate ligand, confirming their incorporation. orientjchem.org In some cases, a band at approximately 400-750 cm⁻¹ is associated with the vibration modes of Zr-O. researchgate.net

Vibrational ModeFree Ligand (cm⁻¹)Zirconium Complex (cm⁻¹)Reference
ν(C=O)~1709 (keto) / 1640-1530 (enol)1553-1560 chalcogen.ro
ν(C-C)1450 and 12601335-1339 chalcogen.ro
Zr-O-649-680 (phenolate), 702-818.5 (acac) orientjchem.org
Zr-O-400-750 researchgate.net

Raman Spectroscopy for Crystalline Structure and Polymorph Identification

Raman spectroscopy is a powerful, non-destructive technique used to investigate the crystalline structure and identify different polymorphs of materials. spectroscopyonline.com This is particularly important for zirconium compounds, as zirconia (ZrO₂) can exist in several crystalline forms, including monoclinic, tetragonal, and cubic phases, each with a distinct Raman signature. chalcogen.roresearchgate.net The different crystal forms of a compound can be distinguished by their unique Raman spectra, which arise from differences in crystal lattice vibrational modes. spectroscopyonline.com

In the study of zirconium acetylacetonate, Raman spectroscopy can be used to characterize the resulting zirconium oxide phases after thermal decomposition. For instance, the tetragonal phase of ZrO₂ exhibits characteristic Raman bands at approximately 146, 272, 316, 461, and 645 cm⁻¹. jmst.org The monoclinic phase, on the other hand, shows a different set of Raman active modes. chalcogen.ro The ability to differentiate between these polymorphs is crucial as the crystalline phase of ZrO₂ nanoparticles can significantly impact their properties and applications. chalcogen.ro However, strong fluorescence from some zirconium acetylacetonate complexes can sometimes hinder the identification of crystalline phases using this technique. chalcogen.ro

Zirconia PolymorphKey Raman Peaks (cm⁻¹)
Tetragonal146, 272, 316, 461, 645
MonoclinicDistinct set of 18 active modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange Kinetics and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the dynamic behavior and structure of zirconium acetylacetonate in solution. nsf.gov ¹H NMR line-broadening methods have been employed to investigate the kinetics of ligand exchange between tetrakis(acetylacetonato)zirconium(IV) ([Zr(acac)₄]) and free acetylacetone (Hacac). rsc.org These studies reveal that the rate of exchange is dependent on the concentration of the enol form of free acetylacetone. rsc.org

The mechanism of exchange involves the formation of a nine-coordinate adduct, [Zr(acac)₄(Hacac)], followed by proton transfer and ring opening. rsc.org The rate of this exchange can be influenced by the solvent, with different kinetics observed in solvents like CDCl₃, C₆D₆, and CD₃CN. rsc.org Furthermore, additives such as water and dimethyl sulfoxide (B87167) can accelerate or retard the exchange rate, respectively. rsc.org Quantitative ¹³C NMR spectroscopy has also been utilized to monitor reactions involving zirconium acetylacetonate, such as carbamate (B1207046) exchange in thermoplastic urethanes, providing insights into the catalytic activity of the complex. nsf.gov

UV-Visible (UV-Vis) Spectroscopy for Optical Properties and Complex Formation

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within zirconium acetylacetonate and to monitor the formation of the complex. The UV-Vis spectrum of zirconium acetylacetonate complexes typically shows absorption bands that are assigned to partial ligand-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions. nih.gov

In studies of acetylacetone-modified zirconia sol-gel materials, UV-Vis bands observed at around 315 nm have been attributed to partial ligand-metal transitions, while bands at approximately 298/288 nm are assigned to intra- or inter-acetylacetonate ligand transitions. nih.gov The formation of zirconium acetylacetonate complexes can be monitored by observing changes in the UV-Vis spectrum. For instance, in the synthesis of zirconia sols, the complexation of zirconium with acetylacetone can be followed, and the subsequent addition of other cations and changes in pH can be tracked by shifts in the absorption spectra. psu.edu

Wavelength (nm)AssignmentReference
~315Partial ligand-metal charge transfer nih.gov
288-298Intra-/inter-acetylacetonate ligand transitions nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. ntu.edu.tw In the context of zirconium acetylacetonate research, XPS is valuable for confirming the oxidation state of zirconium and other elements present in the complex or in materials derived from it.

Studies on zirconium-containing materials have used XPS to confirm the +4 oxidation state of zirconium. researchgate.netd-nb.info For example, in a ZrO₂-TiO₂ composite film, the Zr 3d₅/₂ peak appeared at 182.5 eV, corresponding to Zr⁴⁺. researchgate.net Similarly, in silica-supported titania-zirconia nanocomposites, the Zr 3d₅/₂ binding energy of 183.1–183.3 eV confirmed the Zr⁴⁺ state. d-nb.info XPS can also reveal the presence of different oxygen environments, such as oxygen bound to metals and chemisorbed oxygen. researchgate.net This technique is particularly useful for analyzing the surface of catalysts and thin films prepared using zirconium acetylacetonate as a precursor, providing crucial information about the surface chemistry that governs their performance. escholarship.org

ElementCore LevelBinding Energy (eV)Inferred Oxidation StateReference
Zirconium3d₅/₂182.5+4 researchgate.net
Zirconium3d₅/₂183.1 - 183.3+4 d-nb.info

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides information about the local coordination geometry and oxidation state of the absorbing atom. unipd.it By analyzing the features in the XANES region of an X-ray absorption spectrum, such as the pre-edge peaks and the edge position, one can deduce details about the electronic structure and the symmetry of the metal center. unipd.itscispace.com

For zirconium compounds, the Zr K-edge XANES spectra can be compared with reference materials like zirconium metal foil and zirconium dioxide (ZrO₂) to determine the formal oxidation state. researchgate.net The position and shape of the absorption edge are sensitive to the chemical environment of the zirconium atom. While detailed XANES studies specifically on zirconium acetylacetonate are not extensively reported in the provided context, the technique is highly applicable. For instance, in studies of metal nanoparticles, XANES has been used to confirm the zerovalent state of zirconium by comparing its spectrum to those of Zr foil and ZrO₂. researchgate.net This demonstrates the potential of XANES to probe the electronic structure of zirconium in various coordination environments, including that within the acetylacetonate complex.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment of a specific element, in this case, zirconium. It provides information on the number, type, and distance of neighboring atoms.

Detailed research findings from EXAFS studies on zirconium-containing systems reveal significant structural changes depending on the chemical environment. For instance, in the synthesis of lead zirconate titanate (PZT) thin films, the local environment of zirconium atoms changes based on the modifying agent used. aip.org When zirconium propoxide is modified with acetylacetone, it results in zirconium monomers in the initial solution. aip.org However, as the PZT sol forms and transitions into an amorphous film, clustering of these zirconium species is observed. aip.org This clustering indicates a segregation of zirconium species from the other components in the sol. researchgate.net

EXAFS has also been employed to study the complexation of zirconium butoxide with acetylacetone. The data shows that the local atomic environment around the zirconium ion is influenced by the molar ratio of Zr to acetylacetone. researchgate.net As the ratio increases, butoxyl ligands are successively replaced by acetylacetonate ligands. researchgate.net This substitution leads to a reduction in the coordination of the first inner (Zr-O) shell. At a molar ratio of 1:4, the replacement is complete, resulting in the precipitation of tetra(acetylacetonato)zirconium(IV). researchgate.net

Furthermore, EXAFS has been instrumental in understanding the formation of zirconium oxide clusters. Studies on the complexation of zirconium with acetic acid showed a structural rearrangement from tetranuclear hydrolysis species to a hexanuclear acetate (B1210297) species as the acetic acid concentration increased. researchgate.net The structure of this hexanuclear zirconium acetate cluster was found to be identical in both the solution and the solid state, as confirmed by single-crystal diffraction. researchgate.net

The table below summarizes key findings from EXAFS studies on zirconium acetylacetonate and related precursor systems.

SystemKey Findings
PZT Sol (acetylacetone modified)Initial formation of Zr monomers, followed by clustering and segregation of Zr species in the sol and amorphous film. aip.orgresearchgate.net
Zirconium Butoxide + AcetylacetoneSuccessive replacement of butoxyl ligands by acetylacetonate ligands with increasing acetylacetone ratio, leading to changes in the Zr-O coordination shell. researchgate.net
Zirconium(IV) + Acetic AcidStructural rearrangement from tetranuclear to hexanuclear zirconium acetate clusters with increasing acetic acid concentration. researchgate.net

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition behavior of materials by measuring the change in mass as a function of temperature. For zirconium acetylacetonate, TGA provides crucial insights into its transformation into zirconium oxide (ZrO₂), a process vital for its applications as a ceramic precursor.

Studies have shown that the thermal decomposition of zirconium acetylacetonate is a multi-step process. In an inert atmosphere, heating Zr(acac)₄ powder at 140°C for 45 minutes results in a 20% mass loss, which corresponds to the loss of one acetylacetonate (acac) ligand. nsf.gov Increasing the temperature to a range of 180-220°C leads to a further mass loss, leveling off at approximately 40%, suggesting the loss of a second ligand. nsf.gov The volatile product released during this process has been identified as acetylacetone (acacH). nsf.gov

The decomposition pathway can be influenced by the surrounding environment. When used in the fabrication of zirconia nanofibers with polyacrylonitrile (B21495) (PAN), the decomposition of Zr(acac)₄ proceeds through intermediate stages. mdpi.com The transformation process is suggested to follow these steps: Zr(acac)₄ → Zr(OH)(CH₃COO)₃ → ZrO(CH₃COO)₂ → ZrO₂. mdpi.com The initial weight loss up to 165°C is attributed to the removal of residual solvent. mdpi.com The formation of Zr(OH)(CH₃COO)₃ occurs between 165°C and 290°C, followed by its decomposition to ZrO(CH₃COO)₂ in the range of 290-355°C. mdpi.com Finally, the combustion of the polymer and the formation of ZrO₂ take place between 355°C and 500°C. mdpi.com

The thermal stability of zirconium acetylacetonate is also a key parameter. TGA studies indicate that significant decomposition begins at temperatures above 140°C. nsf.gov Heating at 120°C results in less than 5% mass loss. nsf.gov The complete transformation to ZrO₂ is influenced by the atmosphere, with decomposition in air occurring at different temperature ranges compared to an inert atmosphere. researchgate.net Some studies have shown that even after heating to 1200°C, a continuous weight loss is observed, suggesting that the decomposition may not be fully complete at this temperature under certain conditions. researchgate.net

The table below presents a summary of the decomposition stages of zirconium acetylacetonate under different conditions as determined by TGA.

Temperature Range (°C)Mass Loss (%)Decomposition StageReference
14020Loss of one acac ligand nsf.gov
180-220~40Loss of a second acac ligand nsf.gov
25-150-Loss of water molecules and partial degradation of the acetylacetonate ligand (for hydrous complexes) chalcogen.ro
150-650-Complete decomposition of the acetylacetonate complex chalcogen.ro
165-290~42 (in ZrAA/PAN fibers)Formation of Zr(OH)(CH₃COO)₃ mdpi.com
290-355~54 (in ZrAA/PAN fibers)Decomposition to ZrO(CH₃COO)₂ mdpi.com
355-500~75 (in ZrAA/PAN fibers)Polymer combustion and ZrO₂ formation mdpi.com

Microscopy and Imaging

In the fabrication of zirconia nanofibers, SEM is used to characterize the fibers at different stages of the process. As-spun composite fibers of zirconium acetylacetonate and polyacrylonitrile (ZrAA/PAN) can be visualized to ensure they are smooth and bead-free. mdpi.comresearchgate.net After calcination at various temperatures, SEM images show the transformation of the composite fibers into ceramic zirconia nanofibers. mdpi.comresearchgate.net For instance, zirconia nanofibers with an average diameter of about 75 nm have been successfully fabricated and their morphology confirmed by SEM. researchgate.net The images can also reveal changes in the fiber structure, such as the development of porosity or changes in diameter, as the calcination temperature is increased. mdpi.com

SEM is also employed to analyze the morphology of thin films. For example, yttria-stabilized zirconia (YSZ) thin films prepared by spray pyrolysis using zirconium acetylacetonate as a precursor have been examined using SEM. iaea.org These analyses have shown that the deposition temperature plays a crucial role in the film quality, with lower temperatures leading to cracked films due to solvent evaporation, while higher temperatures can result in porous structures. iaea.org SEM images of ZrO₂ films deposited by MOCVD have revealed that the films are fine-grained. cambridge.org

The table below summarizes morphological features observed by SEM for materials derived from zirconium acetylacetonate.

MaterialPreparation MethodObserved Morphology
Zirconia NanofibersElectrospinning of ZrAA/PAN followed by calcinationSmooth, bead-free as-spun fibers; ceramic nanofibers with controlled diameters after calcination. mdpi.comresearchgate.net
Yttria-Stabilized Zirconia (YSZ) Thin FilmsSpray PyrolysisCracked films at low deposition temperatures; dense films at optimal temperatures. iaea.org
ZrO₂ Thin FilmsMOCVDFine-grained structure. cambridge.org
ZrO₂ films from Zr-DTCAnnealing-

Scanning Transmission Electron Microscopy (STEM) combines the principles of transmission electron microscopy and scanning electron microscopy to provide high-resolution imaging and elemental analysis capabilities. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), STEM can produce elemental maps, revealing the spatial distribution of different elements within a sample.

In the context of zirconium acetylacetonate research, STEM has been used to characterize more complex materials where zirconium is a component. For example, in the synthesis of a high-entropy fluoride (B91410) (HEF) supported on zirconium fluoride, STEM was used for detailed structural and compositional analysis. rsc.orgresearchgate.net High-angle annular dark-field (HAADF) STEM images provided morphological information about the HEF particles. rsc.orgresearchgate.net

Crucially, STEM-EDX elemental mapping confirmed the homogeneous distribution of the constituent metals (Zr, Mn, Co, Fe, Ni, Zn) within the nanoparticles. rsc.orgchemrxiv.org This technique allows researchers to verify the successful incorporation and uniform dispersion of zirconium and other elements, which is critical for the performance of materials like catalysts and advanced ceramics. chemrxiv.org In another study on bimetallic nanoparticles encapsulated in a zirconium-based metal-organic framework, STEM elemental mapping showed the precise spatial arrangement of the different metals within the nanoparticles, revealing a core-shell structure. scispace.com

The table below highlights the application of STEM in the analysis of zirconium-containing materials.

Material SystemSTEM AnalysisKey Findings
High-Entropy Fluoride on Zirconium Fluoride SupportHAADF imaging and EDX elemental mappingConfirmed the morphology of the nanoparticles and the equimolar and homogeneous distribution of all constituent metals, including zirconium. rsc.orgchemrxiv.org
Bimetallic Nanoparticles in a Zr-based MOFADF-STEM and elemental mappingRevealed the core-shell structure of the encapsulated nanoparticles and the spatial distribution of the different metals. scispace.com

Diffraction Techniques

Diffraction techniques, primarily X-ray Diffraction (XRD), are essential for determining the crystalline structure and phase composition of materials. In the study of zirconium acetylacetonate and its derivatives, XRD is used to identify the crystal phases of zirconia (monoclinic, tetragonal, or cubic) that form upon thermal decomposition.

The calcination of zirconium acetylacetonate, often in combination with a polymer matrix, leads to the formation of zirconia nanocrystals. XRD patterns are used to identify the crystalline phases present at different calcination temperatures. For example, in the preparation of zirconia nanofibers, XRD analysis showed that calcination at 500°C resulted in tetragonal zirconia, while increasing the temperature to 1100°C led to the transformation to monoclinic zirconia. mdpi.com

Similarly, in the synthesis of zirconia nanoparticles from hydrous zirconium acetylacetonate complexes, XRD was used to study the effect of stabilizing polymers and calcination temperature on the resulting crystalline phase. chalcogen.ro The results indicated that at lower temperatures (300-700°C), the tetragonal phase was predominantly formed. chalcogen.ro The average crystallite size of the zirconia nanoparticles, typically in the range of 5 to 20 nm, can also be calculated from the XRD data using the Scherrer equation. chalcogen.ro

XRD is also used to confirm the formation of the desired crystal structure in thin films. For instance, in the preparation of yttria-stabilized zirconia (YSZ) thin films, XRD confirmed the formation of the cubic YSZ structure after thermal treatment of the amorphous film deposited from a solution containing zirconium acetylacetonate. iaea.org

The table below summarizes the crystalline phases of zirconia identified by XRD for different preparation methods and conditions.

Preparation MethodCalcination/Annealing Temperature (°C)Identified Crystalline Phase(s)
Electrospinning of ZrAA/PAN500Tetragonal ZrO₂
Electrospinning of ZrAA/PAN1100Monoclinic ZrO₂
Thermal decomposition of hydrous Zr(acac) complexes300-700Tetragonal ZrO₂
Spray pyrolysis of YSZ films700Cubic YSZ
Heat treatment of Zr(acac)₄900-1650Transformation to different ZrO₂ phases with increasing temperature. researchgate.net

X-ray Diffractometry (XRD) for Crystalline Phase and Structure Determination

X-ray Diffractometry (XRD) is a cornerstone technique for investigating the crystalline properties of materials derived from zirconium acetylacetonate. The analysis of diffraction patterns reveals crucial information about the phase composition and crystalline structure. For instance, XRD studies on zirconium oxides produced from the calcination of hydrous zirconium(IV) acetylacetonate complexes have shown that the resulting crystalline phase is highly dependent on the processing temperature and the presence of stabilizing agents. chalcogen.ro

Initially, uncalcined zirconium acetylacetonate complexes may appear amorphous in XRD patterns, indicated by a broad peak. chalcogen.ro However, upon thermal treatment at temperatures ranging from 300 to 800 °C, these precursors transform into crystalline ZrO₂. The resulting zirconia can exhibit different polymorphs, primarily the tetragonal and monoclinic phases. Research has demonstrated that the use of stabilizers like poly(ethyleneimine) (PEI) and poly(diallyldimethylammonium chloride) (PDDAC) can influence the formation of a pure tetragonal phase at lower calcination temperatures (e.g., 300-700 °C for PEI-stabilized products). chalcogen.ro In the absence of such stabilizers, a mixture of tetragonal and monoclinic phases or a pure monoclinic phase may be observed, particularly at higher temperatures. chalcogen.ro

Furthermore, XRD peak broadening analysis allows for the estimation of the average crystallite size using the Scherrer equation. chalcogen.roup.ac.za For zirconia nanoparticles derived from zirconium acetylacetonate, crystallite sizes have been calculated to be in the range of 5 to 20 nanometers. chalcogen.ro The crystallite size is also influenced by the calcination temperature and the use of stabilizers, with smaller sizes generally achieved at lower temperatures with stabilizers. chalcogen.ro

Precursor/StabilizerCalcination Temperature (°C)Crystalline Phase(s)Average Crystallite Size (nm)
[Zr₂(AcAc)·4H₂O]₂Not specifiedAmorphous-
[Zr₂(AcAc)·4H₂O]₂Not specified (with heat)Tetragonal, Monoclinic~18
[Zr₂(AcAc)-PEI·nH₂O]₂300-700Tetragonal5 - 20
[Zr₂(AcAc)-PDDAC·nH₂O]₂300-600Tetragonal5 - 20

Table 1: Crystalline properties of ZrO₂ derived from zirconium acetylacetonate precursors under different conditions, as determined by XRD. chalcogen.ro

Pair Distribution Function (PDF) Analysis for Local Structure

While XRD provides information on the long-range average crystalline structure, Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, offers insights into the local atomic arrangement, regardless of whether the material is crystalline or amorphous. epj-conferences.orgmpg.de This technique is particularly valuable for studying the structure of nanoparticles and the initial stages of material formation from precursors like zirconium acetylacetonate.

PDF analysis has been effectively employed to study the formation of zirconium-based metal-organic frameworks (MOFs), which share synthetic pathways with materials derived from zirconium acetylacetonate. acs.org In-situ XPDF measurements can track the evolution of interatomic distances and the formation of metal-oxo clusters during the synthesis process. acs.org By analyzing the PDF, researchers can identify key correlations, such as the Zr-Zr distances within clusters, and observe how these change over time and with varying reaction conditions. acs.org This provides a detailed picture of the nucleation and growth mechanisms at the atomic level, which is not accessible through conventional XRD alone. epj-conferences.orgacs.org For instance, in the study of UiO-family MOFs, PDF analysis revealed the stepwise formation of clusters and their subsequent linking into the final framework. acs.org

Surface and Interface Analysis

The surface properties of materials derived from zirconium acetylacetonate are critical for applications in catalysis, coatings, and sensors. A variety of surface-sensitive techniques are employed to determine the elemental composition and structure of the outermost atomic layers.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a widely used technique, often coupled with scanning electron microscopy (SEM), for determining the elemental composition of a sample. wikipedia.org It relies on the principle that each element emits a characteristic set of X-rays when excited by an electron beam. wikipedia.org

In the context of zirconium acetylacetonate-derived materials, EDS is used to confirm the presence of zirconium and other expected elements, as well as to check for impurities. For example, in the synthesis of zirconium-based metal-organic frameworks, EDS analysis confirms the incorporation of zirconium into the structure, alongside carbon and oxygen from the organic linkers. researchgate.net The quantitative data from EDS can provide the relative abundance of the constituent elements. wikipedia.orgresearchgate.net This technique is instrumental in verifying the successful synthesis and purity of the target material. researchgate.net For instance, EDS spectra of a zirconium MOF clearly show peaks corresponding to Zirconium (Zr), Carbon (C), and Oxygen (O), confirming the basic composition of the framework. researchgate.net

Low-Energy Ion Scattering (LEIS) for Surface Composition

Low-Energy Ion Scattering (LEIS) is an exceptionally surface-sensitive technique that provides the elemental composition of the very outermost atomic layer of a material. rsc.orgwikipedia.orgliverpool.ac.uk This is achieved by directing a beam of low-energy ions (typically He⁺ or Ne⁺) at the surface and analyzing the energy of the scattered ions. wikipedia.org The energy loss is characteristic of the mass of the surface atom from which the ion scattered, allowing for elemental identification. wikipedia.org

LEIS is particularly powerful for studying surface segregation, contamination, and the composition of the active sites in catalysts. rsc.orgresearchgate.net For materials derived from zirconium acetylacetonate, LEIS can provide unambiguous information about which elements are present on the extreme surface, which is crucial for understanding and optimizing surface-dependent properties like catalytic activity or biocompatibility. The quantitative nature of LEIS allows for the determination of the surface coverage of different elements. researchgate.nettue.nl

Other Characterization Methods

Beyond structural and surface elemental analysis, other methods are employed to characterize important physical properties such as surface area and porosity.

Nitrogen Adsorption Analysis (BET) for Specific Surface Area and Porosity

Nitrogen adsorption-desorption analysis at 77 K is the standard method for determining the specific surface area and porosity of materials. The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data to calculate the specific surface area. researchgate.net

This technique is highly relevant for characterizing the porous materials often synthesized from zirconium acetylacetonate precursors. For example, the thermal decomposition of zirconium acetylacetonate can produce zirconium dioxide (ZrO₂) with a developed porous texture. epa.gov Nitrogen adsorption isotherms of such materials reveal their micro- and mesoporous nature. epa.gov The analysis of these isotherms provides key parameters like the BET surface area and pore volume. Studies have shown that the final texture of the ZrO₂ is dependent on the decomposition temperature. epa.gov Zirconium-based materials, such as certain MOFs, can exhibit exceptionally high specific surface areas, sometimes exceeding 6000 m²/g as determined by the BET method. scispace.com The shape of the isotherm can also give an indication of the pore structure, for instance, distinguishing between microporous and mesoporous materials. researchgate.netscispace.com

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Porosity Type
ZrO₂ from Zr(acac)₄ decompositionVaries with temperatureVaries with temperatureMicro- and Mesoporous
Zirconium-based MOF (NU-1103)65502.91Microporous and Mesoporous
Granular Activated Carbon (GAC)1298.50.573Not specified
Zr⁴⁺ impregnated GAC1497.30.640Not specified

Table 2: Comparison of surface area and porosity data for various zirconium-containing and related materials determined by nitrogen adsorption analysis. epa.govscispace.comscielo.org.mx

Dynamic Light Scattering (DLS) for Particle Size Distribution in Sols

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a non-invasive analytical technique widely employed for determining the size distribution of small particles and macromolecules in suspension or solution. In the context of zirconium acetylacetonate research, DLS is an indispensable tool for characterizing the formation and stability of nanoparticles in sols, which are critical precursors in sol-gel synthesis routes. The technique operates by illuminating the sol with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are a direct result of the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing the correlation of these intensity fluctuations over time, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. mdpi.com

The application of DLS provides crucial insights into the hydrolysis and condensation reactions of zirconium acetylacetonate, the stability of the resulting colloidal dispersions over time, and the influence of various synthesis parameters on particle growth and aggregation. mdpi.comias.ac.in

Detailed Research Findings

Research utilizing DLS has provided significant data on the particle size evolution in sols derived from zirconium precursors, including those chelated with acetylacetone. In the synthesis of lead zirconate titanate (PZT) precursors, where zirconium propoxide is chelated with acetylacetone, DLS measurements are critical for monitoring the stability and aging of the sol. ias.ac.inscielo.br Studies have shown that freshly prepared sols often exhibit multimodal size distributions, indicating the presence of various particle sizes, which can include aggregates larger than 1 µm. ias.ac.inscielo.br However, as the sol ages, these distributions tend to become unimodal, with a mean particle size well below 10 nm. scielo.br This transition to a stable, unimodal distribution typically occurs over a period of 20-25 days, highlighting the importance of aging for producing a homogeneous precursor sol suitable for further processing. scielo.br This behavior is partly explained by the initial formation of submicrometric aggregates of Zr(acac)₄ that later redissolve. scielo.br

In other applications, DLS is used to characterize the primary nanoparticles formed through the hydrolysis of zirconium acetylacetonate. For instance, in the preparation of zirconia sols stabilized by trivalent cations, DLS measurements confirmed the formation of a quasi-monodisperse population of very fine particles with an average size of 4–6 nm. psu.edu Similarly, DLS analysis of sols prepared by modifying zirconium n-propoxide with acetylacetone as a chelating ligand revealed stable particles with average hydrodynamic diameters around 5-7 nm. tno.nl

The versatility of DLS is also demonstrated in the characterization of more complex systems. In the development of acetylacetonate-modified silica-zirconia composite membranes, DLS was used to analyze the particle size of the as-prepared sols at 25°C. nii.ac.jp Furthermore, DLS has been employed to track the size of zirconium dioxide-acetylacetonate nanoparticles through various surface functionalization steps, showing an initial hydrodynamic diameter of 410 ± 150 nm, which increased upon modification. mdpi.com

These findings underscore the power of DLS as an in-situ, real-time characterization technique to control and optimize the synthesis of nanomaterials from zirconium acetylacetonate precursors. mdpi.com The ability to monitor particle size distribution, aggregation kinetics, and sol stability is fundamental to achieving desired material properties in final products such as films, powders, and membranes. ias.ac.insci-hub.box

The following table summarizes DLS findings from various studies on sols containing zirconium acetylacetonate or its derivatives.

Sol SystemPrecursorsKey DLS FindingsReference
PZT Precursor Sol (Zr-rich, 95/05)Zirconium(IV) propoxide, Titanium(IV) propoxide, Lead(II) acetate trihydrate, AcetylacetoneInitially multimodal particle size distribution (>1 µm). After aging for ~25 days, the distribution becomes unimodal with an average particle size well below 10 nm. scielo.br
PZT 53/47 Precursor SolZirconium and Titanium alkoxides, AcetylacetoneThe time to achieve a unimodal particle size distribution (unimodal age) is dependent on the chelation ratio of acetylacetone to the metal alkoxides. Particle sizes are generally below 10 nm. ias.ac.in
ZrO₂-acetylacetonate NanoparticlesZirconium(IV) propoxide, Acetylacetone (acac)The initial mean hydrodynamic diameter of the nanoparticles in distilled water was 410 ± 150 nm. The size increased slightly after surface functionalization. mdpi.com
Ligand-based Zirconia SolZirconium n-propoxide, AcetylacetoneA stable sol was produced with an average hydrodynamic particle diameter of approximately 5-7 nm. tno.nl
Zirconia Sol stabilized by Y³⁺ and Nd³⁺Zirconium acetylacetonateCharacterized as a quasi-monodisperse population of fine particles with a size of 4–6 nm. psu.edu

Computational and Theoretical Studies of Zirconium Acetylacetonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a primary computational method for investigating transition metal complexes due to its favorable balance of accuracy and computational cost. umn.edu It has been extensively applied to zirconium acetylacetonate (B107027) and its derivatives to explore electronic characteristics, reaction pathways, and structural energetics.

DFT calculations are crucial for mapping the electronic landscape of zirconium acetylacetonate. Theoretical studies have been performed on monomeric and dimeric complexes formed from zirconium precursors modified with acetylacetone (B45752). nih.govresearchgate.net By applying methods such as DFT/B3LYP/6-31++G(d) and the highly accurate RI-ADC(2), researchers can predict and interpret spectroscopic properties. nih.govresearchgate.net

These calculations help assign the electronic transitions observed in UV-Vis spectra. For instance, in zirconium(IV)-acetylacetonate gel materials derived from hydrolysis, observed UV-Vis bands have been assigned to specific electronic transitions based on DFT models. nih.gov While "pure" emissive ligand-to-metal charge transfer (LMCT) states are rare for d⁰ metal complexes, they have been identified in related zirconium compounds, and Time-Dependent DFT (TD-DFT) is a key tool for computationally probing such excited states. researchgate.netresearchgate.net

Table 1: DFT-Calculated Electronic Transitions in Zr(IV)-AcAc Gel Systems

Observed UV-Vis Band (nm)Assignment based on DFT CalculationsSource
315Partial Ligand-to-Metal Charge Transfer (LMCT) nih.gov
298 / 288Intra-ligand and Inter-ligand (AcAc) transitions nih.gov

DFT calculations provide detailed mechanistic insights into reactions involving zirconium acetylacetonate, including ligand exchange, hydrolysis, and its role as a precursor in catalysis.

Ligand Exchange: DFT studies have been instrumental in understanding the mechanism of ligand exchange, which is critical for applications like catalysis. For example, in polyurethane reprocessing, Zr(acac)₄ acts as a catalyst that becomes more active upon heating. nsf.govacs.org DFT calculations revealed that this thermal activation involves the irreversible loss of an acetylacetonate (acac) ligand, which is exchanged for an alkoxide or carbamate (B1207046) from the polymer network. nsf.govacs.org This exchange reduces the activation energy for the desired urethane (B1682113) reversion and formation reactions. nsf.govacs.org The calculations can quantify the energetics of these steps, showing, for example, that the free energy change for ligand exchange with an alcohol is lower than that with a carbamate. nsf.gov Kinetic studies using NMR have also investigated ligand exchange between Zr(acac)₄ and free acetylacetone, proposing a mechanism involving the formation of a nine-coordinate adduct. rsc.org

Table 2: DFT-Calculated Energetics for Zr(acac)₄ Ligand Exchange

Reaction / ProcessCalculated ParameterValueSignificanceSource
Ligand exchange with alcoholFree Energy Change (ΔG)31 kJ/molIndicates a feasible activation pathway for the catalyst. nsf.gov
Viscous flow in PU with Zr(acac)₄Activation EnergyLower than with Zr(tmhd)₄Suggests the formation of more active Zr complexes. nsf.gov
k₂ + k₃,HA path in CDCl₃Activation Enthalpy (ΔH‡)33.7 ± 2.3 kJ/molQuantifies the energy barrier for a specific ligand exchange pathway. rsc.org
k₂ + k₃,HA path in CDCl₃Activation Entropy (ΔS‡)-87.8 ± 8.1 J K⁻¹ mol⁻¹

Hydrolysis: The hydrolysis of zirconium precursors stabilized by acetylacetone is a common route to zirconia-based materials via sol-gel processes. DFT modeling has been used to predict the most probable structures that form during hydrolysis and condensation. nih.govresearchgate.net Calculations have identified stable dimeric structures, such as a double hydroxo-bridged complex and a mono-oxo-bridged complex, as the likely fundamental building units of the resulting gel material. nih.govresearchgate.net These theoretical models are essential for understanding how the final material's properties are determined at the molecular level. nih.gov

Oxygen Evolution Reactions (OER): Zirconium acetylacetonate often serves as a precursor to synthesize zirconium dioxide (ZrO₂), a material studied for its potential in electrocatalysis. nih.gov While ZrO₂ itself has poor OER activity, DFT calculations are used to guide strategies to enhance its performance, such as doping with other metals. nih.gov DFT simulations can predict how introducing dopants or oxygen vacancies modulates the electronic structure (e.g., d-band center) of the active sites, thereby improving catalytic performance for the oxygen evolution reaction. nih.govnih.gov For example, DFT calculations have been used to construct free energy diagrams for the OER mechanism on the surface of Zr-based catalysts, identifying rate-determining steps and potential intermediates. rsc.orgresearchgate.netchemrxiv.org

Experimentally, solid zirconium acetylacetonate features a central zirconium atom coordinated to four bidentate acetylacetonate ligands. wikipedia.org The resulting coordination geometry is a square antiprism with D₂ molecular symmetry, making the complex chiral. wikipedia.org The eight Zr-O bonds are nearly equivalent, with a length of approximately 2.19 Å. wikipedia.org

DFT calculations are employed to optimize the molecular geometries of Zr(acac)₄ and related species, providing coordinates and energetic information that complement experimental data. nih.govnsf.gov For instance, DFT can model the structure of reaction intermediates, such as the nine-coordinate adduct [Zr(acac)₄(Hacac)] proposed in ligand exchange studies. rsc.org Furthermore, calculations can predict the structures of more complex, hydrolyzed species, such as the dimeric complexes Zr₂(acac)₂(OH)₄(OH)₂br and Zr₂(acac)₂(OH)₄Obr·2H₂O, which are believed to be key building blocks in sol-gel materials. nih.govresearchgate.net The energy diagrams derived from these calculations are vital for assessing the relative stability of different isomers and the feasibility of reaction pathways. nsf.gov

Table 3: Selected Geometrical Parameters for Zirconium Acetylacetonate and Related Species

Compound / SpeciesParameterValueMethodSource
Zr(acac)₄Coordination GeometrySquare AntiprismX-ray Crystallography wikipedia.org
Zr(acac)₄Molecular SymmetryD₂X-ray Crystallography wikipedia.org
Zr(acac)₄Zr-O bond length~2.19 ÅX-ray Crystallography wikipedia.org
[(ZrOH(C₂O₄)₃)₂]⁶⁻Zr···Zr non-bonded distance3.50(1) ÅX-ray Crystallography researchgate.net
[Zr(OⁱPr)₃(acac)]₂Coordination Geometry (Zr)Distorted OctahedralX-ray Crystallography utwente.nl

Quantum-Chemical Calculations for Molecular and Electronic Properties

Beyond DFT, a range of quantum-chemical methods contributes to a deeper understanding of zirconium acetylacetonate. These calculations provide a quantitative description of its molecular and electronic properties. For example, highly accurate methods like RI-ADC(2) (Resolution of Identity Algebraic Diagrammatic Construction to second order) have been used alongside DFT to investigate the excited states of Zr(IV)-AcAc systems. nih.govresearchgate.net

These quantum-chemical studies establish a direct link between the molecular structure and the observed properties. By simulating spectra (e.g., UV-Vis and IR) and comparing them to experimental results, researchers can validate the predicted structures of complexes formed during reactions like hydrolysis. nih.govresearchgate.net The calculations can describe the nature of the frontier molecular orbitals (HOMO and LUMO), the charge distribution within the molecule, and the character of electronic transitions (e.g., metal-centered, ligand-centered, or charge transfer). nih.gov This detailed electronic information is fundamental to explaining the photophysical behavior and reactivity of zirconium acetylacetonate and its derivatives. nih.gov

Mentioned Compounds

Future Research Directions and Emerging Applications

Optimization of Synthesis and Processing Methods for Enhanced Material Properties

The performance of materials derived from zirconium acetylacetonate (B107027) is intrinsically linked to the methods used for their synthesis and processing. Optimization in this area is crucial for tailoring material properties for specific applications.

A significant area of research involves the controlled synthesis of zirconia (ZrO₂) nanocrystals. By employing hydrous zirconium acetylacetonate complexes with hydrophilic polymers such as poly(ethyleneimine) (PEI) and poly(diallyldimethylammonium chloride) (PDDAC) as stabilizers, researchers can produce homogeneous gels during solvothermal synthesis. chalcogen.ro This method allows for precise control over the crystallite size, yielding ZrO₂ nanoparticles with diameters ranging from 5 to 20 nm, and enabling the selective formation of tetragonal and/or monoclinic crystalline phases upon calcination. chalcogen.ro

Another promising direction is the thermal activation of zirconium acetylacetonate catalysts. Studies have shown that heating the catalyst in the presence of a polyol precursor for polyurethanes leads to the displacement of acetylacetonate (acac) ligands. nsf.govacs.org This "activated" catalyst, Zr(acac)₃(OR), demonstrates enhanced catalytic activity, reducing the activation energy for urethane (B1682113) formation. nsf.gov This processing method not only improves the synthesis of polyurethanes but also results in higher-quality polyurethane foams with lower density and more porous structures. nsf.govacs.org

Furthermore, the role of the acetylacetonate ligand itself in sol-gel processes is a key aspect of synthesis optimization. The ligand acts as a chelating agent, which moderates the reactivity of the zirconium precursor. By forming a stable complex, it slows down the otherwise rapid rates of hydrolysis and condensation, a critical factor for achieving homogeneous, well-ordered materials. Future work will likely focus on fine-tuning these reaction kinetics through precise control of precursor ratios and reaction conditions to create materials with superior structural integrity and functionality. Advanced synthesis techniques like microwave-assisted methods are also being explored to create zirconium-based metal-organic frameworks (MOFs) with optimized porosity and yield, significantly reducing reaction times compared to conventional solvothermal processes. manchester.ac.uk

Below is a table summarizing key findings in the optimization of synthesis and processing methods.

Table 1: Optimized Synthesis and Processing of Zirconium Acetylacetonate-Derived Materials
Method Precursor/System Key Optimization Strategy Outcome / Enhanced Property Reference
Solvothermal Synthesis Hydrous zirconium acetylacetonate Use of hydrophilic polymer stabilizers (PEI, PDDAC) Control of ZrO₂ crystallite size (5-20 nm) and crystalline phase (tetragonal/monoclinic) chalcogen.ro
Thermal Activation Zirconium acetylacetonate in polyurethane Heating in the presence of a polyol precursor Creation of a more active catalyst (Zr(acac)₃(OR)); improved foam quality and lower density nsf.govacs.org
Sol-Gel Process Zirconium acetylacetonate Control of acetylacetone (B45752) to zirconium molar ratio Moderation of hydrolysis/condensation rates for homogeneous material formation
Microwave-Assisted Synthesis Zirconium salt for MOF synthesis Variation of modulator (e.g., benzoic acid), time, and temperature Faster synthesis (2-2.5h vs 24h) of porous UiO-67 MOF with high surface area manchester.ac.uk

Exploration of Novel Catalytic Activities and Reaction Pathways

Zirconium acetylacetonate and its derivatives are demonstrating significant potential as catalysts in a variety of organic reactions. Research is increasingly focused on discovering new catalytic applications and understanding the underlying reaction mechanisms.

One of the most promising areas is in polyurethane (PU) manufacturing and recycling. Zirconium acetylacetonate has been identified as an effective and less toxic alternative to traditional organotin catalysts. acs.orgconsensus.app A key discovery is that it undergoes a thermal activation process within the PU network, transforming it into a more active catalyst for carbamate (B1207046) exchange. acs.orgconsensus.app This process involves the irreversible loss of acetylacetonate ligands, which reduces the activation energy for both urethane formation and reversion. acs.org This dual activity is critical for developing improved PU synthesis and more efficient recycling processes for thermoset plastics. nsf.gov

Another novel application is in polymerization. Zirconium (IV) acetylacetonate has been shown to act as an effective initiator for the ring-opening polymerization (ROP) of specific cyclic carbonates, leading to the one-step synthesis of biodegradable polyacids. researchgate.netsigmaaldrich.com It is also an active catalyst for the ROP of trimethylene carbonate in the presence of carboxylic acid. researchgate.net The proposed mechanism involves the in-situ generation of an active zirconium (IV) catalyst through the exchange of an acetylacetonate ligand with the carboxylic acid group of the monomer. researchgate.net

The broader field of zirconium-based catalysis is expanding to include the synthesis of complex bioactive molecules and various heterocycles like pyrazoles and pyrimidinones. nih.govnih.gov While many different zirconium compounds are used, the fundamental principles of ligand exchange and the generation of active catalytic sites are relevant to catalysts derived from zirconium acetylacetonate. acs.org For instance, research on ZnO-ZrO₂ catalysts for CO₂ hydrogenation has revealed that the structure of the active site is highly sensitive to the specific reaction being catalyzed, highlighting the need for detailed mechanistic studies to design more efficient catalysts. nih.gov Future exploration will likely involve screening zirconium acetylacetonate-based catalysts in a wider range of organic transformations and using computational tools like Density Functional Theory (DFT) to elucidate reaction pathways and design next-generation catalysts. nsf.gov

The table below presents research findings on the catalytic applications of Zirconium Acetylacetonate.

Table 2: Novel Catalytic Applications of Zirconium Acetylacetonate
Application Area Reaction Type Role of Zr(acac)₄ Key Finding Reference
Polymer Chemistry Polyurethane Synthesis & Recycling Catalyst Acts as a less toxic alternative to organotin; can be thermally activated to enhance carbamate exchange. acs.orgconsensus.app
Polymer Chemistry Ring-Opening Polymerization (ROP) Initiator/Catalyst Mediates one-step synthesis of biodegradable polyacids from cyclic carbonates. researchgate.netsigmaaldrich.com
Organic Synthesis Heterocycle Synthesis Catalyst Precursor Zirconium-based catalysts are effective for synthesizing bioactive molecules and heterocycles. nih.govnih.gov
Propane Dehydrogenation Dehydrogenation Catalyst Precursor Acetylacetonate complexes show superior activity compared to alkoxide complexes in some systems. acs.org

Development of Advanced Electronic and Optoelectronic Devices

The conversion of zirconium acetylacetonate into high-purity zirconium dioxide (ZrO₂) thin films positions it as a critical material for the next generation of electronic and optoelectronic devices. mdpi.com ZrO₂ is a high-k dielectric, meaning it has a high dielectric constant compared to the traditionally used silicon dioxide (SiO₂). mdpi.comwikipedia.org This property is essential for the continued miniaturization of transistors, as it allows for the creation of smaller capacitors with lower leakage currents. wikipedia.org

Zirconium acetylacetonate serves as a versatile precursor for depositing these ZrO₂ films using solution-based methods like spin coating, followed by a curing step such as UV-irradiation. mdpi.comacs.org This process facilitates the formation of metal-oxygen bonds, resulting in smooth films with high dielectric properties (k ≈ 10-13) and reduced oxygen vacancy defects. mdpi.comacs.org These high-k ZrO₂ films are being actively developed as gate dielectrics in low-voltage organic field-effect transistors (OFETs). sigmaaldrich.comsigmaaldrich.com

The applications extend beyond transistors. Zirconium acetylacetonate is being utilized in several emerging optoelectronic technologies:

Perovskite Solar Cells: It is used as an additive to improve the performance and stability of the electron transport layer. sigmaaldrich.comsigmaaldrich.com

Polymer Solar Cells: A film of as-prepared zirconium acetylacetonate can function as a cathode buffer layer, significantly improving power conversion efficiency compared to devices with conventional cathodes. sigmaaldrich.comsigmaaldrich.com

Quantum Dot Light-Emitting Devices (QLEDs): It is used to fabricate conductive interlayers that enhance quantum efficiency, power efficiency, and the operational lifetime of the devices. sigmaaldrich.comsigmaaldrich.com

Future research will focus on optimizing precursor formulations and deposition techniques to further improve the electrical properties of the resulting dielectric films, reduce processing temperatures to ensure compatibility with flexible substrates, and enhance the performance of these advanced electronic devices. acs.org

The table below summarizes the applications of Zirconium Acetylacetonate in electronic and optoelectronic devices.

Table 3: Applications of Zirconium Acetylacetonate in Electronic Devices
Device Application/Component Function of Zr(acac)₄-Derived Material Resulting Benefit Reference
Organic Field-Effect Transistors (OFETs) High-κ Gate Dielectric Forms a ZrO₂ layer to replace traditional SiO₂ Enables low-voltage operation and device miniaturization sigmaaldrich.comsigmaaldrich.com
Perovskite Solar Cells Electron Transport Layer Additive Improves performance and stability sigmaaldrich.comsigmaaldrich.com
Polymer Solar Cells Cathode Buffer Layer Forms an interlayer between the active layer and cathode Increases power conversion efficiency sigmaaldrich.comsigmaaldrich.com
Quantum Dot LEDs (QLEDs) Conductive Interlayer Component of the charge transport layer Enhances quantum efficiency, power efficiency, and device lifetime sigmaaldrich.comsigmaaldrich.com

Integration into Complex Hybrid Systems and Multifunctional Materials

A significant emerging trend is the use of zirconium acetylacetonate as a building block for complex hybrid systems and multifunctional materials. Its ability to serve as a reliable source of zirconium nodes makes it particularly valuable in the synthesis of Metal-Organic Frameworks (MOFs). acs.orgresearchgate.net MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands, and zirconium-based MOFs are renowned for their exceptional stability. rsc.org Using zirconium acetylacetonate in aqueous, environmentally sound synthesis processes allows for the high-yield production of various carboxylate-based Zr(IV)-MOFs, such as those in the UiO-66 series. acs.orgresearchgate.net

The functionalization of these hybrid materials opens pathways to creating advanced, multifunctional systems. For example, researchers have successfully grafted other metal complexes, like iron acetylacetonate, onto the zirconium nodes of existing MOFs (e.g., MOF-808). researchgate.net This post-synthetic modification introduces new active sites, creating bifunctional materials that can be used for applications like selective oxidation catalysis. researchgate.net

Beyond MOFs, zirconium acetylacetonate is used to create simpler hybrid materials. During the synthesis of zirconia nanoparticles, polymers can be integrated to act as stabilizers and control growth, resulting in an inorganic-organic nanocomposite material with tailored properties. chalcogen.ro These hybrid materials are being explored for a wide range of applications, from catalysis to nanomedicine, where the synergy between the inorganic and organic components can lead to enhanced performance. nih.gov Zirconium's biocompatibility makes Zr-based MOFs and composites particularly attractive for biomedical applications such as drug delivery and bio-sensing. rsc.orgnih.gov

Future research will continue to explore the design and synthesis of increasingly complex hybrid architectures. This includes the development of novel MOFs with tailored pore environments, the creation of multi-component nanocomposites for theranostic applications, and the integration of these materials into functional devices and systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing zirconium acetylacetonate-based precursors for thin-film applications?

  • Methodological Answer : Zirconium acetylacetonate is typically dissolved in polar solvents like dimethylformamide (DMF) at 0.3 mol/L. Ethanolamine and oleic acid are added in volume ratios of 3:1 and 75:1, respectively, to stabilize the solution. The mixture is heated to 65°C and stirred for 3 hours, followed by filtration through a 0.45 μm PTFE membrane to remove particulates before spin-coating . For reproducibility, ensure strict control of solvent purity, temperature, and stirring duration.

Q. How can NMR spectroscopy be employed to characterize zirconium acetylacetonate-initiated copolymers?

  • Methodological Answer : 13C NMR spectroscopy is critical for analyzing copolymer microstructures. Specific signal assignments in the carbonyl (170–180 ppm) and methylene (40–70 ppm) regions reveal comonomer sequences, block lengths, and transesterification effects. For example, lactide/trimethylene carbonate copolymers show distinct peaks for lactide-rich blocks (δ 169.5 ppm) and randomized sequences (δ 64–68 ppm). Quantitative integration of these signals allows calculation of reactivity ratios (e.g., 13.0 for lactide vs. 0.53 for trimethylene carbonate) .

Q. What safety precautions are essential when handling zirconium acetylacetonate in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution steps. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers in well-ventilated areas, and dispose of waste via approved hazardous-material protocols .

Advanced Research Questions

Q. How does polymerization temperature influence the microstructure of zirconium acetylacetonate-initiated L-lactide/trimethylene carbonate copolymers?

  • Methodological Answer : At 110°C, minimal transesterification occurs, yielding semicrystalline multiblock copolymers with distinct lactide-rich domains. At 180°C, intermolecular transesterification intensifies, randomizing the chain structure and producing amorphous materials. Monitor kinetics via time-resolved 13C NMR or GPC to correlate temperature with molecular weight distribution and crystallinity .

Q. What mechanisms explain the enhanced stability of perovskite solar cells using zirconium acetylacetonate buffer layers?

  • Methodological Answer : Zirconium acetylacetonate acts as a hydrolysis-resistant interfacial layer between the perovskite and metal electrode. Its strong chelate bonds (Zr–O) resist degradation by moisture and UV light, reducing ion migration. Optimize device performance by spin-coating a 10–20 nm layer (0.5–1.0 wt% in ethanol) and annealing at 100°C for 10 minutes. Characterize stability via accelerated aging tests (85°C/85% RH) and impedance spectroscopy .

Q. How can hydrophilic polymers modulate the crystallinity and bandgap of ZrO2 nanoparticles derived from zirconium acetylacetonate complexes?

  • Methodological Answer : Solvothermal synthesis with poly(ethyleneimine) (PEI) or poly(diallyldimethylammonium chloride) (PDDAC) stabilizers controls particle size (5–20 nm) and phase. PEI promotes tetragonal ZrO2 (bandgap ~3.2 eV) at 500°C, while PDDAC yields monoclinic phase (bandgap ~4.0 eV) above 700°C. Use TGA to track ligand decomposition (30% weight loss at 150–650°C) and XRD/DRS to correlate phase transitions with optical properties .

Q. What strategies improve the proton conductivity of zirconium acetylacetonate-doped PBI membranes for fuel cells?

  • Methodological Answer : Incorporate 1–5 wt% zirconium acetylacetonate into polybenzimidazole (PBI) matrices via solution casting. Zirconium’s high coordination number (up to 9) facilitates crosslinking between PBI chains, enhancing mechanical stability. Measure proton conductivity at 160°C under anhydrous conditions using electrochemical impedance spectroscopy. Optimize doping levels to balance conductivity (target: >0.1 S/cm) and membrane flexibility .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal degradation profiles of zirconium acetylacetonate complexes: How to resolve them?

  • Methodological Answer : Variations arise from differing hydration states (e.g., [Zr₂(AcAc)•4H₂O]₂ vs. anhydrous forms). Use TGA-MS to identify decomposition steps: hydrated complexes lose water (25–150°C) before ligand degradation (150–650°C). Anhydrous complexes show a single-step mass loss (~30%). Standardize synthesis conditions (drying time, solvent removal) and report hydration status explicitly .

Methodological Best Practices

Q. How to validate the purity of zirconium acetylacetonate precursors for reproducible CVD/ALD processes?

  • Methodological Answer : Perform elemental analysis (ICP-OES) to confirm Zr content (theoretical: 18.7%). Use ESI-MS to detect [M+H]+ peaks (e.g., m/z 745.3 for 1:1 metal-ligand complexes). Purify via recrystallization in methanol/isopropanol and verify residual ligands via FTIR (absence of free acetylacetonate peaks at 1520 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.